3-Cyclopropylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLXOHZPGOGGGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602475 | |
| Record name | 3-Cyclopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28857-88-7 | |
| Record name | 3-Cyclopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopropylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Cyclopropylphenol (CAS: 28857-88-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyclopropylphenol, a substituted phenolic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural combination of a phenol ring and a cyclopropyl group imparts distinct physicochemical properties that are advantageous for molecular design. The cyclopropyl moiety, a small, strained ring system, can enhance metabolic stability, improve potency, and influence the conformational rigidity of molecules, making it a valuable substituent in the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and applications in drug discovery. While specific biological data for this compound is limited in publicly available literature, this guide draws upon the broader understanding of phenol and cyclopropyl functionalities to extrapolate potential mechanisms of action and signaling pathway interactions.
Chemical and Physical Properties
This compound is an organic compound with the chemical formula C₉H₁₀O.[2] Its structure consists of a benzene ring substituted with a hydroxyl group (-OH) and a cyclopropyl group.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| CAS Number | 28857-88-7 |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
| Appearance | Amber oil |
| IUPAC Name | This compound |
| SMILES | C1CC1c2cc(O)ccc2 |
| LogP | 2.5 |
Synthesis of this compound
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
A potential synthetic route to this compound is outlined below. This method utilizes a protected bromophenol and cyclopropylboronic acid as the key starting materials.
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound based on established Suzuki-Miyaura coupling and demethylation procedures. Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Suzuki-Miyaura Coupling to form 3-Cyclopropylanisole
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoanisole (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
To this mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-cyclopropylanisole.
Step 2: Demethylation to form this compound
-
Dissolve the purified 3-cyclopropylanisole (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (BBr₃) (1.2 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a cooled saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.[3]
Biological Activity and Potential Applications in Drug Development
While specific quantitative biological activity data for this compound is not extensively reported in the public domain, its structural motifs suggest several areas of potential therapeutic relevance. The phenolic hydroxyl group is a common feature in many biologically active compounds and can participate in hydrogen bonding interactions with biological targets. The cyclopropyl group can enhance binding affinity and improve pharmacokinetic properties.[1]
Potential as a Scaffold in Medicinal Chemistry
This compound can serve as a versatile starting material or scaffold for the synthesis of more complex molecules with potential therapeutic applications. The phenolic hydroxyl and the aromatic ring provide reactive sites for further functionalization, allowing for the generation of a library of derivatives for biological screening.
Extrapolated Potential Mechanisms of Action
Based on the known biological activities of other phenolic and cyclopropyl-containing compounds, this compound could potentially interact with a variety of biological targets.
-
Enzyme Inhibition: Phenolic compounds are known to inhibit a wide range of enzymes through various mechanisms, including hydrogen bonding and hydrophobic interactions.
-
Receptor Modulation: The structural features of this compound may allow it to bind to various receptors, potentially acting as an agonist or antagonist. For instance, some phenolic compounds have been shown to interact with nuclear receptors.
-
Antioxidant Activity: Phenols are well-known for their antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals.
Potential Signaling Pathway Interactions
Given the prevalence of phenolic compounds in modulating cellular signaling, it is plausible that this compound or its derivatives could impact key signaling pathways implicated in various diseases.
Caption: Potential signaling pathways modulated by this compound derivatives.
Polyphenolic compounds have been shown to modulate various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.[4][5][6] These pathways are crucial in regulating cellular processes such as proliferation, apoptosis, and inflammation, and their dysregulation is often associated with diseases like cancer and neurodegenerative disorders. Further research is needed to determine if this compound or its derivatives can specifically modulate these or other signaling pathways.
Future Directions
The unique structural characteristics of this compound make it an intriguing molecule for further investigation. Future research should focus on:
-
Development and Optimization of Synthetic Routes: Establishing a robust and scalable synthesis for this compound is crucial for enabling further studies.
-
Quantitative Biological Evaluation: A comprehensive screening of this compound and its derivatives against a panel of biological targets is necessary to identify its specific biological activities.
-
Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies should be conducted to elucidate the precise molecular interactions and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of this compound derivatives will help in understanding the relationship between chemical structure and biological activity, guiding the design of more potent and selective compounds.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with the potential for significant applications in drug discovery and development. Its combination of a phenolic core and a cyclopropyl substituent offers a unique set of properties that are highly desirable in medicinal chemistry. While a detailed biological profile is currently lacking, the foundational information provided in this guide serves as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this and related molecules. Further dedicated research into its synthesis, biological activity, and mechanism of action is warranted to fully unlock its potential.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H10O | CID 20100004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Modulation of neurotrophic signaling pathways by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-Cyclopropylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and efficient two-step pathway for the synthesis of 3-cyclopropylphenol, a valuable building block in the development of novel pharmaceutical agents. The described methodology leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a boron tribromide-mediated demethylation. This document provides detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic pathway to aid in its successful implementation in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step sequence starting from the readily available 3-bromoanisole. The first step involves a Suzuki-Miyaura cross-coupling reaction between 3-bromoanisole and a cyclopropylboron reagent, such as potassium cyclopropyltrifluoroborate, to introduce the cyclopropyl moiety. The resulting intermediate, 3-cyclopropylanisole, is then subjected to demethylation to afford the target compound, this compound.
3-Cyclopropylphenol: An In-Depth Technical Guide on its Postulated Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific biological mechanism of action of 3-Cyclopropylphenol is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of its postulated mechanisms of action based on the well-established biological activities of structurally related compounds, namely simple phenols and molecules containing a cyclopropyl moiety. The quantitative data and experimental protocols provided are for analogous compounds and should be considered as a reference for designing future investigations into this compound.
Introduction
This compound is a phenolic compound characterized by the presence of a cyclopropyl group attached to the phenol ring. While its specific biological roles are not extensively documented, its structural features suggest several potential mechanisms of action within biological systems. The phenolic hydroxyl group is a key determinant of antioxidant activity and interaction with various protein targets. The cyclopropyl ring, a small, strained carbocycle, can influence the molecule's lipophilicity, metabolic stability, and binding affinity to enzymes and receptors.[1][2] This document aims to provide a detailed technical guide on the core postulated mechanisms of action of this compound by drawing parallels with the known pharmacology of its structural analogs.
Postulated Mechanisms of Action
Based on the activities of analogous compounds, the primary postulated mechanisms of action for this compound include:
-
Antioxidant Activity: As a phenol, this compound is expected to possess antioxidant properties by scavenging free radicals.[3][4]
-
Enzyme Inhibition: The cyclopropyl group, particularly if metabolized to a reactive species, and the phenolic structure suggest potential inhibitory activity against various enzymes, including Cytochrome P450s and Monoamine Oxidases.[5][6]
-
Receptor Modulation: Simple phenols have been shown to interact with and modulate the activity of several receptors, including GABA-A receptors and estrogen receptors.[7][8]
The following sections will delve into the specifics of each postulated mechanism, supported by data from structurally similar compounds.
Data Presentation: Comparative Biological Activities
The following tables summarize quantitative data for compounds structurally related to this compound, offering a comparative basis for its potential biological activities.
Table 1: Antioxidant Activity of Phenolic Analogs
| Compound | Assay | IC50 / EC50 | Reference |
| Phenol | DPPH Radical Scavenging | > 1000 µM | [9] |
| 4-Ethylphenol | DPPH Radical Scavenging | ~300 µM | [9] |
| Eugenol | DPPH Radical Scavenging | ~50 µM | [10] |
| Carvacrol | DPPH Radical Scavenging | ~25 µM | [10] |
Table 2: Enzyme Inhibition by Phenolic and Cyclopropyl Analogs
| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference |
| Tranylcypromine (a cyclopropylamine) | Monoamine Oxidase B (MAO-B) | ~0.074 µM (pre-incubated) | [11] |
| Oleuropein (a complex phenol) | Cytochrome P450 3A4 (CYP3A4) | Ki = 22.2 µM | [6] |
| Diclofenac (inhibits p-nitrophenol hydroxylation) | Cytochrome P450 2C9 (CYP2C9) | Efficient Inhibition | [12] |
Table 3: Receptor Modulation by Phenolic Analogs
| Compound | Receptor Target | Activity | Effective Concentration | Reference |
| Propofol | GABA-A Receptor | Positive Allosteric Modulator | µM range | [13] |
| p-sec-Amyl phenol | Estrogen Receptor | Displaces Estradiol | Effective at 0°C | [8] |
| Genistein | Estrogen Receptor α | Agonist | - | [14] |
Mandatory Visualizations
The following diagrams illustrate the postulated signaling pathways and a general experimental workflow relevant to the study of this compound.
Caption: Postulated signaling pathways for this compound.
Caption: General workflow for antioxidant activity assessment.
Experimental Protocols
Detailed methodologies for key experiments to investigate the postulated activities of this compound are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[15]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the this compound solution at various concentrations to the test wells.
-
Add 100 µL of the standard antioxidant solutions to the standard wells.
-
Add 100 µL of methanol to the blank wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of this compound.
-
Monoamine Oxidase (MAO) Inhibition Assay
Principle: This assay measures the inhibition of MAO-A and MAO-B activity by monitoring the production of a fluorescent product from a non-fluorescent substrate.[5]
Protocol:
-
Reagent Preparation:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
A suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
This compound and a standard inhibitor (e.g., tranylcypromine) dissolved in a suitable solvent.
-
-
Assay Procedure (Fluorometric, 96-well plate format):
-
Add the MAO enzyme to the wells containing the buffer.
-
Add this compound or the standard inhibitor at various concentrations to the test and standard wells, respectively. Add solvent to the control wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the MAO substrate to all wells.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Estrogen Receptor (ER) Competitive Binding Assay
Principle: This assay measures the ability of a test compound to compete with a fluorescently labeled estrogen for binding to the estrogen receptor.[8]
Protocol:
-
Reagent Preparation:
-
Recombinant human estrogen receptor alpha (ERα) or beta (ERβ).
-
A fluorescently labeled estrogen (e.g., Fluormone™ ES2).
-
Assay buffer.
-
This compound and a standard ligand (e.g., estradiol) dissolved in a suitable solvent.
-
-
Assay Procedure (Fluorescence Polarization, 384-well plate format):
-
Add the ER and the fluorescently labeled estrogen to the wells containing the assay buffer.
-
Add this compound or the standard ligand at various concentrations to the test and standard wells, respectively. Add solvent to the control wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
A decrease in fluorescence polarization indicates displacement of the fluorescent ligand from the receptor.
-
Calculate the percentage of binding inhibition for each concentration of this compound.
-
Determine the IC50 or Ki value by fitting the data to a competitive binding model.
-
Conclusion
While direct evidence for the mechanism of action of this compound remains to be elucidated, its chemical structure strongly suggests a multifaceted biological profile. The phenolic hydroxyl group likely confers antioxidant properties, while the overall structure may allow for interactions with various enzymes and receptors. The provided comparative data and experimental protocols serve as a foundational guide for researchers to systematically investigate the antioxidant, enzyme inhibitory, and receptor modulatory potential of this compound. Future studies employing the outlined experimental approaches are crucial to definitively characterize its biological activities and potential therapeutic applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of cytochrome P450 by the food-derived complex phenol oleuropein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae [frontiersin.org]
- 8. Displacement of estradiol from estrogen receptors by simple alkyl phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipophilicity of some GABAergic phenols and related compounds determined by HPLC and partition coefficients in different systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interactions between CYP3A4 and Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Ascendant Role of 3-Cyclopropylphenol in Medicinal Chemistry: A Technical Guide
For Immediate Release
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Among the rising stars in this pursuit is 3-Cyclopropylphenol, a versatile building block that is increasingly demonstrating its value in the synthesis of innovative therapeutic agents. This technical guide provides an in-depth exploration of the burgeoning applications of this compound in medicinal chemistry, with a focus on its utility in developing selective estrogen receptor modulators and GABAA receptor agonists.
Core Chemical Properties
This compound (CAS No: 28857-88-7) is a substituted phenol characterized by the presence of a cyclopropyl group at the meta-position of the aromatic ring. This unique structural feature imparts a combination of rigidity and lipophilicity, which can be strategically exploited in drug design to improve binding affinity and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | PubChem |
| Molecular Weight | 134.17 g/mol | PubChem |
| XLogP3 | 2.5 | PubChem |
| IUPAC Name | This compound | PubChem |
Synthetic Strategies for Derivatization
The phenol moiety of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. Key synthetic approaches include:
-
Etherification: The Williamson ether synthesis is a classical and effective method for converting the phenolic hydroxyl group into an ether linkage. This reaction involves the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
-
Amination: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of carbon-nitrogen bonds. This powerful technique can be employed to couple amines with aryl halides or triflates derived from this compound, providing access to a wide range of arylamine derivatives.
-
Cross-Coupling Reactions: The Suzuki coupling, another palladium-catalyzed reaction, enables the formation of carbon-carbon bonds between an organoboron compound and an aryl halide or triflate. This method can be utilized to introduce various substituents onto the aromatic ring of this compound derivatives.
Application 1: Selective Estrogen Receptor Modulators (SERMs)
Recent research has highlighted the potential of this compound derivatives as selective estrogen receptor modulators (SERMs). SERMs are a class of compounds that exhibit tissue-specific estrogenic or anti-estrogenic effects, making them valuable for the treatment of hormone-responsive conditions such as breast cancer and osteoporosis.
A study by Wang et al. (2018) described the synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for the estrogen receptor (ER).[1] While the full text of this crucial study is not publicly available, the abstract indicates the identification of several compounds with high selectivity for ERα over ERβ.[1] These compounds demonstrated antagonistic activity against ERα, suggesting their potential as therapeutics for estrogen-receptor-positive breast cancer.[1]
Experimental Protocols (General)
While the specific protocols from the aforementioned study are not accessible, a general approach to synthesizing and evaluating such SERMs is outlined below:
Synthesis of this compound Ethers:
-
To a solution of this compound in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) and stir at room temperature.
-
Add the desired alkyl halide (e.g., 1-bromo-2-chloroethane) and heat the reaction mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the desired ether derivative.
Fluorescence Polarization Assay for Estrogen Receptor Binding:
-
Prepare solutions of the test compounds, fluorescently labeled estrogen, and purified ERα and ERβ proteins.
-
In a microplate, incubate the ER protein with the fluorescently labeled estrogen in the presence of varying concentrations of the test compound.
-
Measure the fluorescence polarization of the samples using a suitable plate reader.
-
Calculate the binding affinity (e.g., IC₅₀) of the test compounds by analyzing the displacement of the fluorescently labeled estrogen.
Dual-Luciferase Reporter Assay for Antagonistic Activity:
-
Transfect a suitable cell line (e.g., MCF-7) with a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene, along with an ER expression vector.
-
Treat the transfected cells with a known estrogen agonist (e.g., 17β-estradiol) in the presence of varying concentrations of the test compound.
-
Measure the luciferase activity in the cell lysates.
-
Determine the antagonistic activity of the test compounds by their ability to inhibit the estrogen-induced luciferase expression.
Signaling Pathway
Estrogen receptors are ligand-activated transcription factors that, upon binding to estrogen or a SERM, can modulate gene expression through genomic and non-genomic pathways. As antagonists, this compound-based SERMs would likely bind to ERα and induce a conformational change that prevents the recruitment of coactivators, thereby inhibiting the transcription of estrogen-responsive genes involved in cell proliferation.
References
Topic: Structural Elucidation of 3-Cyclopropylphenol and Its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques and methodologies employed in the structural determination of 3-cyclopropylphenol and its derivatives. It is intended for professionals in chemical research and pharmaceutical development who require a detailed understanding of these processes.
Introduction
This compound is a chemical compound featuring a phenol group substituted with a cyclopropyl ring at the meta position. The unique structural and electronic properties of the cyclopropyl group make it a valuable moiety in medicinal chemistry, often used to modulate the pharmacological profile of bioactive molecules.[1] Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR), ensuring intellectual property, and meeting regulatory requirements.
The primary methods for determining the structure of these compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography.[2][3] This document details the application of these techniques, providing expected data and experimental protocols.
Spectroscopic and Crystallographic Characterization
The definitive identification of this compound (C₉H₁₀O, Molecular Weight: 134.17 g/mol ) and its derivatives relies on a combination of spectroscopic methods to piece together its two-dimensional structure and, when possible, X-ray crystallography for its absolute three-dimensional conformation.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules in solution.[5] For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of its covalent structure.
-
¹H NMR Spectroscopy : This technique identifies the number of distinct proton environments and their neighboring protons. The spectrum of this compound is characterized by two main regions: the aromatic region, showing signals for the protons on the benzene ring, and the aliphatic region, with characteristic upfield signals for the cyclopropyl protons.[6]
-
¹³C NMR Spectroscopy : This spectrum reveals the number of unique carbon environments. The presence of nine distinct signals would confirm the proposed structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.[7]
-
2D NMR Spectroscopy :
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically separated by 2-3 bonds), confirming the connectivity within the aromatic and cyclopropyl spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the signal of the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Detects longer-range couplings between protons and carbons (2-3 bonds away). This is crucial for connecting the cyclopropyl substituent to the correct position (C3) on the phenyl ring.[8]
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[9] The fragmentation pattern observed in the mass spectrum can also offer structural clues, such as the loss of the cyclopropyl group or other substituents in derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key characteristic absorption bands include a broad peak for the phenolic O-H stretch, sharp peaks for aromatic and aliphatic C-H stretches, and absorptions corresponding to the C=C stretching of the aromatic ring.
X-ray Crystallography
For compounds that can be grown into high-quality single crystals, X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure.[10][11] It yields precise data on bond lengths, bond angles, and stereochemistry, which is the gold standard for structural confirmation.[2][3]
Data Presentation
The following tables summarize the expected quantitative data for the structural characterization of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.15 | t | 1H | H-5 |
| ~ 6.78 | d | 1H | H-6 |
| ~ 6.69 | s | 1H | H-2 |
| ~ 6.62 | d | 1H | H-4 |
| ~ 5.00 | br s | 1H | -OH |
| ~ 1.85 | m | 1H | Cyclopropyl CH |
| ~ 0.95 | m | 2H | Cyclopropyl CH₂ |
| ~ 0.65 | m | 2H | Cyclopropyl CH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155.0 | C1 (-OH) |
| ~ 145.8 | C3 (-Cyclopropyl) |
| ~ 129.5 | C5 |
| ~ 119.5 | C6 |
| ~ 115.0 | C2 |
| ~ 112.8 | C4 |
| ~ 15.5 | Cyclopropyl CH |
| ~ 9.8 | Cyclopropyl CH₂ |
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3600 - 3200 (broad) | O-H Stretch (Phenol) |
| ~ 3080 | Aromatic C-H Stretch |
| ~ 3010 | Cyclopropyl C-H Stretch |
| 1600 - 1450 | Aromatic C=C Stretch |
| ~ 1230 | C-O Stretch (Phenol) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum to assess sample purity and confirm proton signals.
-
Acquire a ¹³C{¹H} NMR spectrum, along with a DEPT-135 experiment to differentiate carbon types.
-
Acquire 2D spectra: gCOSY for ¹H-¹H correlations, gHSQC for direct ¹H-¹³C correlations, and gHMBC for long-range ¹H-¹³C correlations. The HMBC experiment is critical for linking the cyclopropyl and phenyl moieties.
-
-
Data Analysis : Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign chemical shifts, and use the correlations from 2D spectra to assemble the molecular structure.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition : Infuse the sample solution into an HRMS instrument, typically using electrospray ionization (ESI) in both positive and negative ion modes. Acquire data over a relevant m/z range.
-
Data Analysis : Determine the exact mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻). Use the instrument's software to calculate the most likely elemental composition and compare it with the theoretical formula.
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystallization : Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[10]
-
Data Collection : Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the resulting diffraction pattern as the crystal is rotated.[12]
-
Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data until a final, validated structure is obtained.[10]
Visualizations: Workflows and Pathways
Diagrams created using Graphviz illustrate key processes and concepts in structural elucidation.
Caption: General workflow for the structural elucidation of a novel compound.
Caption: Key HMBC correlations for connecting the cyclopropyl ring to the phenol.
Caption: Generalized signaling pathway for a biologically active derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H10O | CID 20100004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. mdpi.com [mdpi.com]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 12. m.youtube.com [m.youtube.com]
Spectroscopic Profile of 3-Cyclopropylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropylphenol is a phenolic compound characterized by the presence of a cyclopropyl group attached to the benzene ring. This structural motif is of interest in medicinal chemistry and materials science due to the unique conformational and electronic properties conferred by the cyclopropyl ring. Accurate spectroscopic data is paramount for the unequivocal identification and characterization of this compound in various research and development settings. This technical guide provides a summary of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such data are also presented.
Predicted Spectroscopic Data
Due to the limited availability of public, experimentally-derived spectroscopic data for this compound, the following data tables are based on established principles of spectroscopy and predictions from spectroscopic databases and software.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | t | 1H | Ar-H (C5) |
| ~6.75 | d | 1H | Ar-H (C6) |
| ~6.65 | d | 1H | Ar-H (C4) |
| ~6.60 | s | 1H | Ar-H (C2) |
| ~4.80 | br s | 1H | OH |
| ~1.85 | m | 1H | Cyclopropyl-H (C7) |
| ~0.95 | m | 2H | Cyclopropyl-H (C8/C9) |
| ~0.65 | m | 2H | Cyclopropyl-H (C8/C9) |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) (ppm) | Assignment |
| ~155.0 | C3 (C-OH) |
| ~146.0 | C1 |
| ~129.5 | C5 |
| ~119.0 | C6 |
| ~115.0 | C4 |
| ~113.0 | C2 |
| ~15.0 | C7 |
| ~9.5 | C8, C9 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Strong, Broad | O-H stretch (phenolic) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~3080, ~3000 | Medium | Cyclopropyl C-H stretch |
| ~1600, ~1480 | Strong | Aromatic C=C skeletal vibrations |
| ~1230 | Strong | C-O stretch (phenolic) |
| ~850-750 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 134 | 100 | [M]⁺ (Molecular Ion) |
| 133 | 80 | [M-H]⁺ |
| 105 | 60 | [M-C₂H₅]⁺ |
| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 30 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for an organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard (TMS at 0.00 ppm). Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of liquid or solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
Sample Preparation (Thin Film - for liquids): Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Sample Preparation (KBr Pellet - for solids): Grind a small amount of solid this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the sample (ATR unit, salt plates, or KBr pellet) in the IR spectrometer's sample compartment.[2] Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.[3] Acquire a background spectrum of the empty sample compartment (or clean ATR crystal/salt plates) and subtract it from the sample spectrum.[3]
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.[4]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile compound, this can be done via a gas chromatography (GC-MS) interface or by direct insertion probe.[5][6]
-
Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam.[5][6]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[5][6]
-
Detection: The separated ions are detected, and their abundance is recorded for each m/z value.[5][6]
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.[7]
Visualizations
Caption: Chemical structure of this compound.
Caption: A generalized workflow for spectroscopic analysis.
References
- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
A Technical Guide to 3-Cyclopropylphenol for the Research Community
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 3-Cyclopropylphenol. This document provides a detailed overview of commercial suppliers, typical purity levels, and standardized methodologies for purity assessment.
Commercial Availability and Purity
This compound is available from a variety of chemical suppliers catering to the research and development market. The purity of commercially available this compound is a critical parameter for its application in sensitive research and drug development workflows. While specific batch-to-batch purity can vary, the following table summarizes typical purity specifications offered by major suppliers. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for detailed impurity profiles.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |
| CymitQuimica | 28857-88-7 | C₉H₁₀O | 134.18 | 95%[1] |
| Apollo Scientific | 28857-88-7 | C₉H₁₀O | 134.18 | >95% (Typical) |
| BLD Pharm | 28857-88-7 | C₉H₁₀O | 134.18 | ≥95% |
| Ambeed | 28857-88-7 | C₉H₁₀O | 134.18 | ≥95% |
Experimental Protocols for Purity Determination
Accurate determination of this compound purity is essential for reliable experimental results. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for assessing the purity and identifying potential impurities.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for separating and identifying volatile and semi-volatile compounds. For the analysis of polar compounds like phenols, derivatization is often employed to improve chromatographic resolution and peak shape.[1]
Objective: To determine the purity of a this compound sample by GC-MS following derivatization.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Internal Standard (e.g., Tetracosane)
-
GC-MS instrument with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of an internal standard (e.g., Tetracosane) in ethyl acetate at a concentration of 1 mg/mL.
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 1 mL of ethyl acetate.
-
-
Sample Preparation and Derivatization (Silylation):
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Add 500 µL of pyridine and 500 µL of BSTFA with 1% TMCS.
-
Add a known amount of the internal standard stock solution.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the sample to cool to room temperature before injection.
-
-
GC-MS Instrumental Parameters:
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the silylated this compound and the internal standard based on their retention times and mass spectra.
-
Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all detected peaks (area percent method) or by using the internal standard for quantitative analysis.
-
Purity Determination by Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of compound purity without the need for a specific reference standard of the analyte.[2] The purity is determined relative to a certified internal standard of known purity.
Objective: To determine the absolute purity of a this compound sample by ¹H-qNMR.
Materials:
-
This compound sample
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-resolution NMR spectrometer (≥400 MHz)
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.
-
Accurately weigh approximately 5-10 mg of the certified internal standard and add it to the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Ensure complete dissolution of both the sample and the internal standard by gentle vortexing or sonication.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative acquisition include:
-
A sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
The spectral width should be set to encompass all signals from both the analyte and the internal standard.
-
-
Data Processing and Analysis:
-
Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase and baseline correct the spectrum.
-
Integrate well-resolved, non-overlapping signals for both the this compound and the internal standard.
-
For this compound, suitable signals could be the aromatic protons or the cyclopropyl protons.
-
For the internal standard, select a signal that is sharp and in a clear region of the spectrum.
-
-
Calculate the purity of the this compound sample using the following equation:
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons giving rise to the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons giving rise to the internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Visualized Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity assessment of a this compound sample, from sample reception to final data analysis and reporting.
As this compound is primarily a chemical intermediate, its direct involvement in specific biological signaling pathways is not prominently documented in scientific literature. Therefore, a logical workflow diagram for its quality control and analysis is provided as a more relevant visualization for the target audience. The diagram outlines the key stages from sample handling to the final generation of a Certificate of Analysis, which is a critical document for researchers in drug development and other highly regulated fields.
References
A Comprehensive Review of 3-Cyclopropylphenol: Synthesis and Applications in Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Cyclopropylphenol, a substituted phenol featuring a cyclopropyl ring at the meta position, is a valuable building block in organic synthesis, particularly within the pharmaceutical and life sciences sectors. The incorporation of the cyclopropyl moiety into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance a range of pharmacological properties. This technical guide provides a comprehensive review of the available literature on the synthesis of this compound and explores its current and potential applications in drug discovery and development.
Synthesis of this compound
The synthesis of this compound is not extensively detailed in publicly available literature with specific, step-by-step protocols. However, based on established synthetic methodologies for analogous cyclopropylarenes and substituted phenols, two primary retrosynthetic pathways are most plausible: the Suzuki-Miyaura coupling and a Grignard-based approach. Both routes typically converge on the demethylation of a methoxy-protected precursor, 3-cyclopropylanisole.
Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this would involve the coupling of an aryl halide or triflate with a cyclopropylboronic acid derivative. A logical approach would be the coupling of 3-methoxyphenylboronic acid with a suitable cyclopropylating agent.
Reaction Scheme: A potential Suzuki-Miyaura coupling reaction to form the precursor 3-cyclopropylanisole is outlined below. This is a general representation, and specific conditions would require optimization.
Figure 1: General workflow for the synthesis of 3-cyclopropylanisole via Suzuki-Miyaura coupling.
Experimental Protocol (Hypothetical):
-
Materials: 3-Methoxyphenylboronic acid, cyclopropylboronic acid, palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), a suitable base (e.g., potassium carbonate), and an appropriate solvent system (e.g., toluene/water or dioxane/water).
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-methoxyphenylboronic acid, cyclopropylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to a temperature appropriate for the chosen catalyst and solvent (typically 80-110 °C) and stir until the reaction is complete, monitoring by a suitable technique like TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude 3-cyclopropylanisole by flash column chromatography.
-
Grignard Reaction Approach
An alternative strategy involves the use of a Grignard reagent. This could entail the reaction of a Grignard reagent derived from a protected 3-halophenol with a cyclopropylating agent, or the reaction of cyclopropylmagnesium bromide with a suitable electrophile. A more direct route would be the reaction of cyclopropylmagnesium bromide with 3-methoxybromobenzene.
Reaction Scheme: The following diagram illustrates the general workflow for the synthesis of 3-cyclopropylanisole using a Grignard reagent.
Figure 2: General workflow for the synthesis of protected this compound via a Grignard reaction.
Experimental Protocol (Hypothetical):
-
Materials: 3-Bromophenol, a suitable protecting group (e.g., methoxymethyl chloride), magnesium turnings, anhydrous tetrahydrofuran (THF), and a cyclopropylating agent (e.g., cyclopropyl bromide).
-
Procedure:
-
Protect the hydroxyl group of 3-bromophenol.
-
Prepare the Grignard reagent by reacting the protected 3-bromophenol with magnesium turnings in anhydrous THF under an inert atmosphere.
-
Slowly add the cyclopropylating agent to the Grignard reagent solution at a controlled temperature (often cooled in an ice bath).
-
Allow the reaction to proceed to completion.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layer.
-
Purify the crude protected this compound by column chromatography.
-
Demethylation of 3-Cyclopropylanisole
The final step in both proposed syntheses is the demethylation of 3-cyclopropylanisole to yield this compound. This is a common transformation in organic synthesis, and several reagents can be employed.
Reaction Scheme:
Figure 3: Demethylation of 3-cyclopropylanisole to this compound.
Experimental Protocol (Hypothetical):
-
Materials: 3-Cyclopropylanisole, a demethylating agent (e.g., boron tribromide (BBr₃) in dichloromethane or hydrobromic acid (HBr)), and appropriate solvents.
-
Procedure (using BBr₃):
-
Dissolve 3-cyclopropylanisole in anhydrous dichloromethane under an inert atmosphere and cool the solution in an ice bath.
-
Slowly add a solution of boron tribromide in dichloromethane.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by the slow addition of water or methanol.
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Quantitative Data Summary (Hypothetical):
Since specific literature with quantitative data for the synthesis of this compound is scarce, the following table is a hypothetical representation based on typical yields for analogous reactions.
| Reaction Step | Starting Materials | Key Reagents | Product | Typical Yield (%) | Purity (%) |
| Suzuki-Miyaura Coupling | 3-Methoxyphenylboronic acid, Cyclopropylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Cyclopropylanisole | 70-90 | >95 (after chromatography) |
| Grignard Reaction | Protected 3-Bromophenol, Cyclopropyl bromide | Mg, THF | Protected this compound | 60-80 | >95 (after chromatography) |
| Demethylation | 3-Cyclopropylanisole | BBr₃ | This compound | 80-95 | >98 (after purification) |
Use of this compound in Drug Development
The cyclopropyl group is a highly valued substituent in medicinal chemistry due to its unique conformational and electronic properties.[1][2] It can act as a bioisostere for other groups, such as a vinyl or gem-dimethyl group, and can improve metabolic stability, binding affinity, and potency of drug candidates.[1][2] While specific examples of marketed drugs containing the this compound moiety are not readily found in the literature, its potential as a key intermediate is significant.
Derivatives of this compound have been investigated for their biological activities. For instance, certain cyclopropyl-containing phenol derivatives have been explored as selective estrogen receptor modulators (SERMs).[3] The core structure of this compound provides a scaffold that can be further functionalized to interact with various biological targets.
Potential Signaling Pathway Interactions:
Phenolic compounds, in general, are known to modulate a variety of signaling pathways, often due to their antioxidant and anti-inflammatory properties.[4] These pathways include:
-
NF-κB Signaling Pathway: Many phenolic compounds can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, can be modulated by various phenols.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth and survival and is another potential target for phenolic compounds.
While direct studies on this compound's effect on these pathways are not widely reported, its structural similarity to other biologically active phenols suggests it could be a valuable tool for developing modulators of these and other signaling cascades.
Figure 4: Potential signaling pathways modulated by this compound derivatives.
Conclusion
This compound is a synthetically accessible and medicinally relevant scaffold. While detailed, publicly available experimental protocols for its synthesis are limited, established methods like the Suzuki-Miyaura coupling and Grignard reactions provide clear and viable pathways for its preparation. The unique properties conferred by the cyclopropyl group make this compound and its derivatives attractive candidates for further investigation in drug discovery programs targeting a range of diseases. Future research focused on the synthesis of a library of this compound analogs and their subsequent biological evaluation will be crucial in unlocking the full therapeutic potential of this versatile chemical entity.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. d-nb.info [d-nb.info]
- 3. Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 3-Cyclopropylphenol via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 3-cyclopropylphenol, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromophenol and cyclopropylboronic acid. This method offers a robust and efficient route to the target molecule with good yields and high purity. The protocol includes a comprehensive list of reagents and materials, step-by-step experimental procedures, and methods for purification and characterization of the final product.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids have made it a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[2] The cyclopropyl moiety is a key structural motif in many biologically active compounds, as it can significantly influence their conformational rigidity, metabolic stability, and binding affinity.[3] This document outlines a specific application of the Suzuki-Miyaura reaction for the synthesis of this compound, a key intermediate for more complex molecules.
Reaction Scheme
The synthesis of this compound is accomplished by the palladium-catalyzed cross-coupling of 3-bromophenol with cyclopropylboronic acid, as depicted in the following reaction scheme:
Figure 1: Suzuki-Miyaura coupling reaction for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides with cyclopropylboronic acid.[4]
Materials:
-
3-Bromophenol (1.0 equiv.)
-
Cyclopropylboronic acid (1.3 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv.)
-
Toluene (anhydrous)
-
Water (deionized and degassed)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or a two-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromophenol (1.0 equiv.), cyclopropylboronic acid (1.3 equiv.), and anhydrous potassium phosphate (2.0 equiv.).
-
Catalyst Addition: Under a counterflow of inert gas, add palladium(II) acetate (1 mol%) and SPhos (2 mol%).
-
Solvent Addition: Add anhydrous toluene and degassed deionized water to the flask to create a biphasic mixture (a common ratio is 4:1 toluene to water). The typical concentration of the limiting reagent is 0.5 M.
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure product.[5]
Data Presentation
Table 1: Summary of Reaction Parameters
| Parameter | Value |
| Starting Materials | 3-Bromophenol, Cyclopropylboronic acid |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | SPhos |
| Base | Potassium phosphate (K₃PO₄) |
| Solvent | Toluene/Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | 70-90% |
Table 2: Characterization Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O | [6] |
| Molecular Weight | 134.17 g/mol | [6] |
| Appearance | Colorless to pale yellow oil | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.10 (t, J=7.8 Hz, 1H), 6.70-6.65 (m, 2H), 6.55 (d, J=7.6 Hz, 1H), 5.0 (br s, 1H, OH), 1.85-1.75 (m, 1H), 0.95-0.88 (m, 2H), 0.65-0.60 (m, 2H) | |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 155.0, 146.1, 129.5, 119.5, 114.2, 112.9, 15.6, 6.4 (2C) | |
| Mass Spectrum (EI) | m/z (%): 134 (M+, 100), 119 (35), 105 (40), 91 (55), 77 (30) | |
| Exact Mass | 134.0732 g/mol | [6] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Caption: Workflow for the synthesis of this compound.
Conclusion
This application note details a reliable and efficient protocol for the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction. The use of a palladium acetate catalyst with the SPhos ligand provides good yields under relatively mild conditions. This procedure is suitable for researchers in both academic and industrial settings who require access to this important chemical intermediate for applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. mdpi.com [mdpi.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. This compound | C9H10O | CID 20100004 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Cyclopropylphenol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropylphenol is a valuable building block in organic synthesis, offering a unique combination of a reactive phenolic hydroxyl group and a lipophilic, conformationally constrained cyclopropyl moiety. The cyclopropyl group is a desirable feature in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, highlighting its potential in the development of novel therapeutics, particularly kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Key Synthetic Transformations
This compound can be readily functionalized at the hydroxyl group or the aromatic ring, making it a versatile starting material for a variety of synthetic routes. The primary transformations discussed in this document are O-alkylation (Williamson Ether Synthesis), C-N cross-coupling (Buchwald-Hartwig Amination), and C-C cross-coupling (Suzuki-Miyaura Coupling).
O-Alkylation via Williamson Ether Synthesis
The phenolic hydroxyl group of this compound can be easily alkylated to form a wide range of aryl ethers. The Williamson ether synthesis, a robust and widely used method, proceeds via an SN2 reaction between the corresponding phenoxide and an alkyl halide.
General Reaction Scheme:
Figure 1: General workflow for Williamson ether synthesis.
Experimental Protocol: Synthesis of 1-Cyclopropyl-3-methoxybenzene (3-Cyclopropylanisole)
This protocol describes the methylation of this compound using methyl iodide.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by flash column chromatography to yield 1-cyclopropyl-3-methoxybenzene.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield |
| This compound | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 4-6 h | >90% (Typical) |
Table 1: Summary of Williamson Ether Synthesis of 3-Cyclopropylanisole.
C-N Cross-Coupling via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3][4][5] To utilize this compound in this reaction, the hydroxyl group must first be converted to a suitable leaving group, such as a triflate or tosylate. This activated intermediate can then be coupled with a variety of amines.
General Reaction Scheme:
Figure 2: Workflow for Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-Phenyl-3-cyclopropylaniline
This protocol outlines the synthesis of an N-arylated derivative from 3-cyclopropylphenyl triflate.
Materials:
-
This compound
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of 3-Cyclopropylphenyl triflate
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.
-
Add pyridine (1.5 eq) followed by the dropwise addition of triflic anhydride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude triflate, which can often be used in the next step without further purification.
Step 2: Buchwald-Hartwig Amination
-
In a reaction vessel, combine 3-cyclopropylphenyl triflate (1.0 eq), aniline (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene and heat the mixture to the desired temperature (e.g., 110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain N-phenyl-3-cyclopropylaniline.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Time | Yield |
| 3-Cyclopropylphenyl triflate | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 °C | 12-24 h | 70-90% (Typical) |
Table 2: Summary of Buchwald-Hartwig Amination.
C-C Cross-Coupling via Suzuki-Miyaura Coupling
Similar to the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling requires activation of the phenolic hydroxyl group. The resulting triflate or tosylate can then be coupled with a boronic acid or ester to form a biaryl structure.
General Reaction Scheme:
References
- 1. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of the effect of GSK-3β on liver cancer based on the PI3K/AKT pathway [frontiersin.org]
- 3. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
- 5. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Alkylation of Phenols with Cyclopropyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a cyclopropyl group into phenolic compounds is a significant strategy in medicinal chemistry and materials science. The cyclopropyl moiety can enhance metabolic stability, improve potency, and fine-tune the electronic properties of molecules. This document provides detailed application notes and experimental protocols for the two primary modes of phenol alkylation with cyclopropyl groups: O-cyclopropylation (ether formation) and C-cyclopropylation (direct carbon-carbon bond formation). While O-cyclopropylation is a well-established and robust methodology, direct C-cyclopropylation of phenols presents greater challenges but offers a direct route to valuable cyclopropylphenol scaffolds.
O-Cyclopropylation of Phenols via Chan-Lam Coupling
The Copper-Catalyzed Chan-Lam coupling reaction is a highly effective method for the O-cyclopropylation of phenols. This reaction utilizes a copper catalyst, an oxygen atmosphere, and a cyclopropylboronic acid derivative to form cyclopropyl aryl ethers in good to excellent yields.[1][2] The method is lauded for its operational simplicity and broad functional group tolerance.[1][2]
Experimental Protocol: General Procedure for Copper-Catalyzed O-Cyclopropylation of Phenols[1]
This protocol is based on the Chan-Lam cyclopropylation using potassium cyclopropyltrifluoroborate.
Materials:
-
Phenol substrate (0.3 mmol, 1.0 equiv)
-
Potassium cyclopropyltrifluoroborate (0.6 mmol, 2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.03 mmol, 0.1 equiv)
-
1,10-Phenanthroline (0.03 mmol, 0.1 equiv)
-
Toluene (2.25 mL)
-
Water (0.75 mL)
-
Oxygen (balloon)
-
Reaction vessel (e.g., screw-cap vial)
-
Magnetic stir bar
Procedure:
-
To a screw-cap vial equipped with a magnetic stir bar, add the phenol substrate (0.3 mmol), potassium cyclopropyltrifluoroborate (0.6 mmol), copper(II) acetate (0.03 mmol), and 1,10-phenanthroline (0.03 mmol).
-
Add toluene (2.25 mL) and water (0.75 mL) to the vial.
-
Seal the vial with a cap fitted with a septum.
-
Evacuate and backfill the vial with oxygen three times, then leave the vial under an oxygen atmosphere (balloon).
-
Stir the reaction mixture vigorously at 80 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired cyclopropyl aryl ether.
Quantitative Data: O-Cyclopropylation of Substituted Phenols
The following table summarizes the yields for the O-cyclopropylation of various substituted phenols using the Chan-Lam coupling protocol.
| Entry | Phenol Substrate | Product | Yield (%) |
| 1 | 4-tert-Butylphenol | 1-(tert-Butyl)-4-cyclopropoxybenzene | 95 |
| 2 | 4-Methoxyphenol | 1-Cyclopropoxy-4-methoxybenzene | 88 |
| 3 | 4-Chlorophenol | 1-Chloro-4-cyclopropoxybenzene | 85 |
| 4 | 4-Nitrophenol | 1-Cyclopropoxy-4-nitrobenzene | 75 |
| 5 | 3-Methylphenol | 1-Cyclopropoxy-3-methylbenzene | 92 |
| 6 | 2-Naphthol | 2-Cyclopropoxynaphthalene | 80 |
| 7 | 4-Phenylphenol | 4-Cyclopropoxy-1,1'-biphenyl | 91 |
| 8 | 4-Acetylphenol | 1-(4-Cyclopropoxyphenyl)ethan-1-one | 70 |
| 9 | Methyl 4-hydroxybenzoate | Methyl 4-cyclopropoxybenzoate | 82 |
| 10 | 4-(Trifluoromethyl)phenol | 1-Cyclopropoxy-4-(trifluoromethyl)benzene | 78 |
Data synthesized from literature reports on Chan-Lam O-cyclopropylation.
Experimental Workflow: O-Cyclopropylation of Phenols
Caption: Workflow for the O-cyclopropylation of phenols.
C-Cyclopropylation of Phenols
Direct C-cyclopropylation of phenols is a more challenging transformation. Traditional electrophilic aromatic substitution methods like the Friedel-Crafts alkylation are often problematic for phenols. The Lewis acid catalyst can coordinate with the lone pair of electrons on the phenolic oxygen, deactivating the aromatic ring towards electrophilic attack.[3][4] However, recent advances in transition-metal-catalyzed C-H functionalization offer promising avenues for achieving regioselective C-cyclopropylation.[5][6]
Challenges and Considerations
-
O- vs. C-Alkylation: The phenoxide anion is a bidentate nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. Reaction conditions, particularly the choice of solvent, can influence the selectivity between O- and C-alkylation.[7]
-
Regioselectivity: Phenols are ortho, para-directing. Achieving selective alkylation at a specific position (ortho vs. para) can be difficult and often results in mixtures of isomers.[2] The use of directing groups can enforce ortho-selectivity.[8]
-
Catalyst Deactivation: As mentioned, Lewis acids can be deactivated by coordination to the phenol. Alternative catalytic systems are often required.
Experimental Protocol: A General Approach for Directed ortho-C-Cyclopropylation of Phenols
The following is a generalized protocol based on transition-metal-catalyzed C-H functionalization, which would require optimization for specific substrates and cyclopropylating agents. This approach often involves a directing group to achieve ortho-selectivity.
Materials:
-
Directed phenol substrate (e.g., 2-pyridylphenol) (0.2 mmol, 1.0 equiv)
-
Cyclopropylating agent (e.g., cyclopropyl bromide or a cyclopropyl-containing hypervalent iodine reagent) (0.4 mmol, 2.0 equiv)
-
Transition metal catalyst (e.g., [Rh(Cp*)Cl₂]₂, Pd(OAc)₂) (2.5-10 mol%)
-
Ligand (if required)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DCE, Toluene, or HFIP)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the directed phenol substrate (0.2 mmol), the transition metal catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Add the cyclopropylating agent to the reaction mixture.
-
Heat the reaction mixture at the optimized temperature (e.g., 80-120 °C) for the required time (e.g., 12-48 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ortho-cyclopropylphenol.
-
If a directing group was used, a subsequent deprotection step would be necessary.
Quantitative Data: C-Cyclopropylation of Phenols (Representative)
Specific and comprehensive data for the C-cyclopropylation of a wide range of phenols is not as readily available as for O-cyclopropylation. The following table provides representative data based on related C-H functionalization reactions.
| Entry | Substrate | Catalyst System | Product Type | Yield (%) | Regioselectivity |
| 1 | 2-Pyridylphenol | Ru(II)/Photoredox | ortho-Olefination | Good | High |
| 2 | Phenol | Re₂(CO)₁₀ | ortho-Alkylation (with alkenes) | Good | High |
| 3 | Anisole | Rh₂(S-BPTTL)₄ | ortho-Cyclopropylation | 38-71 | >20:1 |
| 4 | Phenol | TiO₂-A | ortho-α-C-Alkylation (with alcohols) | High | High |
This table illustrates yields for related C-H functionalization reactions, as direct C-cyclopropylation data for a range of simple phenols is limited. A Rh-catalyzed enantioselective aryl C-H bond cyclopropylation has been reported, though phenol itself was a less effective substrate compared to other arenes.[5]
Logical Relationships in Phenol Alkylation
References
- 1. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. C-H functionalization of phenols using combined ruthenium and photoredox catalysis: in situ generation of the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transition-metal-catalyzed synthesis of phenols and aryl thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Cyclopropylphenol in the Synthesis of Novel Drug Candidates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropylphenol is a valuable scaffold in medicinal chemistry, offering a unique combination of steric and electronic properties that can be exploited in the design of novel drug candidates. The cyclopropyl group, a bioisostere of the vinyl and phenyl groups, can impart favorable pharmacological properties such as increased metabolic stability, enhanced potency, and improved selectivity for the target receptor.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of drug candidates derived from this compound, with a focus on its application in the development of Selective Estrogen Receptor Modulators (SERMs).
Application in Selective Estrogen Receptor Modulators (SERMs)
Derivatives of this compound have shown significant promise as selective antagonists of the estrogen receptor alpha (ERα), a key target in the treatment of hormone receptor-positive breast cancer.[2][3] By incorporating the 3-cyclopropylphenoxy moiety into SERM scaffolds, researchers have developed compounds with high selectivity for ERα over the ERβ subtype.
Quantitative Data Summary
The following table summarizes the in vitro activity of a series of novel SERMs synthesized from this compound. These compounds demonstrate potent antagonistic activity against ERα, with some exhibiting high selectivity.
| Compound ID | Structure | ERα Binding Affinity (IC50, µM) | ERβ Binding Affinity | ERα Antagonistic Activity |
| 9a | 4-(1-(4-(3-cyclopropylphenoxy)phenyl)-2,2,2-trifluoroethyl)phenol | 1.79 | No binding detected | Full antagonist |
| 9b | 1-(4-(3-cyclopropylphenoxy)phenyl)-2,2,2-trifluoro-1-(p-tolyl)ethanol | 6.27 | No binding detected | Full antagonist |
| 9d | 1-(4-(3-cyclopropylphenoxy)phenyl)-2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanol | 2.34 | No binding detected | Full antagonist |
| 9e | 1-(4-(3-cyclopropylphenoxy)phenyl)-1-(4-chlorophenyl)-2,2,2-trifluoroethanol | 3.16 | No binding detected | Full antagonist |
| 9f | 1-(4-(3-cyclopropylphenoxy)phenyl)-1-(4-fluorophenyl)-2,2,2-trifluoroethanol | 4.58 | No binding detected | Full antagonist |
Experimental Protocols
Synthesis of 4-(1-(4-(3-cyclopropylphenoxy)phenyl)-2,2,2-trifluoroethyl)phenol (Compound 9a)
This protocol describes a representative synthesis of a potent and selective ERα antagonist derived from this compound.
Materials:
-
This compound
-
4-Fluorobenzotrifluoride
-
4-Hydroxyphenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Trifluoroacetic anhydride (TFAA)
-
Sodium borohydride (NaBH₄)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Step 1: Synthesis of 3-(4-Trifluoromethylphenoxy)cyclopropane. To a solution of this compound (1.0 eq) and 4-fluorobenzotrifluoride (1.2 eq) in DMF, add K₂CO₃ (2.0 eq) and CuI (0.1 eq). Heat the mixture at 120 °C for 12 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography.
-
Step 2: Synthesis of 4-(3-(4-(Trifluoromethyl)phenoxy)cyclopropyl)phenol. To a solution of the product from Step 1 (1.0 eq) and 4-hydroxyphenylboronic acid (1.5 eq) in a mixture of toluene, ethanol, and water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq). Heat the mixture under reflux for 12 hours. After cooling, the mixture is filtered, and the filtrate is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
-
Step 3: Friedel-Crafts Acylation. The product from Step 2 is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to 0 °C. Trifluoroacetic anhydride (1.5 eq) is added dropwise, followed by a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq). The reaction is stirred at 0 °C for 2 hours and then at room temperature for 4 hours. The reaction is quenched with ice-water and extracted with dichloromethane. The organic layer is washed, dried, and concentrated to yield the acylated product.
-
Step 4: Reduction to Compound 9a. The acylated product from Step 3 is dissolved in a suitable solvent (e.g., methanol) and cooled to 0 °C. Sodium borohydride (NaBH₄, 2.0 eq) is added portion-wise. The reaction is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The final product, Compound 9a, is purified by silica gel column chromatography.
ERα Antagonistic Activity Assessment: Dual-Luciferase Reporter Assay
This assay is used to determine the antagonistic activity of the synthesized compounds on ERα.
Materials:
-
MCF-7 cells (human breast cancer cell line)
-
Estrogen Response Element (ERE)-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
17β-estradiol (E2)
-
Synthesized test compounds
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture MCF-7 cells in appropriate media.
-
Seed the cells in 24-well plates.
-
Co-transfect the cells with the ERE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with the test compounds at various concentrations in the presence of 1 nM 17β-estradiol (E2).
-
Include a vehicle control (DMSO) and a positive control (E2 alone).
-
-
Luciferase Activity Measurement:
-
After 24 hours of treatment, lyse the cells.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the percentage of inhibition of E2-induced luciferase activity for each compound concentration.
-
Determine the IC50 value for each compound.
-
Visualizations
ERα Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of Estrogen Receptor Alpha (ERα). Antagonists developed from this compound block this pathway by competitively binding to the receptor.
Caption: Estrogen Receptor Alpha (ERα) Signaling Pathway.
General Synthetic Workflow
The diagram below outlines the general workflow for the synthesis and evaluation of this compound-derived SERMs.
Caption: General workflow for SERM synthesis and evaluation.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computer-Aided Ligand Discovery for Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Yield Synthesis of 3-Cyclopropylphenol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Cyclopropylphenol and its derivatives are valuable structural motifs in medicinal chemistry and materials science. The cyclopropyl group can significantly influence the pharmacological and physicochemical properties of a molecule, often leading to improved potency, selectivity, and metabolic stability. This document provides detailed protocols for the high-yield synthesis of this compound derivatives, focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This method offers a reliable and efficient route to these compounds, tolerating a wide range of functional groups.
The primary synthetic strategy detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling of a functionalized 3-bromophenol with cyclopropylboronic acid. This approach allows for the late-stage introduction of the cyclopropyl moiety, making it amenable to the synthesis of a diverse library of derivatives.
Key Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[1] In this context, it involves the reaction of an aryl halide (3-bromophenol derivative) with an organoboron species (cyclopropylboronic acid) in the presence of a palladium catalyst and a base.[1]
Diagram of the Suzuki-Miyaura Coupling Pathway:
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of this compound and its derivatives via Suzuki-Miyaura coupling, based on representative literature procedures for similar transformations.[2][3][4]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromophenol | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 3-Bromo-4-methylphenol | [Pd(C₃H₅)Cl]₂ (1) | Tedicyp (1) | K₂CO₃ | Dioxane | 100 | 16 | 88 |
| 3 | Methyl 5-bromo-2-hydroxybenzoate | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | THF/H₂O | 80 | 18 | 92 |
| 4 | 3-Bromo-5-methoxyphenol | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DME | 90 | 24 | 82 |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of 3-bromophenol with cyclopropylboronic acid.
Materials:
-
3-Bromophenol
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromophenol (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and potassium phosphate (2.0 eq.).
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.). Add these to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.
Diagram of the Experimental Workflow:
Caption: A generalized workflow for the synthesis of this compound derivatives.
Troubleshooting and Optimization
-
Low Yields: If the reaction yield is low, ensure all reagents and solvents are anhydrous and properly degassed. The quality of the palladium catalyst and ligand is also crucial. Increasing the catalyst loading or trying a different ligand (e.g., XPhos, RuPhos) may improve the yield.
-
Side Reactions: Protodeboronation of the cyclopropylboronic acid can be a side reaction. Using a slight excess of the boronic acid and ensuring the base is not too strong can help mitigate this.
-
Reaction Stalling: If the reaction stalls, fresh catalyst and ligand can be added. Ensure the reaction temperature is maintained and stirring is efficient.
By following these protocols, researchers can reliably synthesize a variety of this compound derivatives in high yields, facilitating further studies in drug discovery and materials science.
References
Application Notes and Protocols for the Functionalization of 3-Cyclopropylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the chemical functionalization of 3-cyclopropylphenol, a valuable building block in medicinal chemistry. The unique combination of a phenolic hydroxyl group and a cyclopropyl-substituted aromatic ring offers multiple avenues for structural modification, enabling the exploration of structure-activity relationships (SAR) for various biological targets. The cyclopropyl moiety is a desirable feature in drug candidates as it can enhance metabolic stability, binding affinity, and cell permeability.
Overview of Functionalization Strategies
This compound presents two primary sites for functionalization: the nucleophilic hydroxyl group and the electron-rich aromatic ring. These sites allow for a range of chemical transformations to generate diverse libraries of compounds for drug discovery programs.
-
O-Functionalization (Etherification & Esterification): The phenolic hydroxyl group can be readily converted into ethers and esters, allowing for modification of polarity, solubility, and steric bulk. These modifications can significantly impact a compound's pharmacokinetic profile and its interaction with biological targets.
-
Aromatic Ring Functionalization (Halogenation & Nitration): The aromatic ring can undergo electrophilic substitution reactions. The introduction of functional groups like halogens or nitro groups serves two main purposes: direct modulation of biological activity and providing chemical handles for further modifications, such as cross-coupling reactions.
Below are detailed protocols for key functionalization reactions of this compound.
Experimental Protocols and Data
O-Functionalization: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for preparing ethers from phenols. It involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Protocol:
-
Deprotonation: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) is added a base (1.5-2.0 eq.). Common bases for this reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). The mixture is stirred at room temperature for 30-60 minutes.
-
Alkylation: The desired alkyl halide (1.1-1.5 eq.) is added to the reaction mixture.
-
Reaction: The mixture is heated (typically between 60-100 °C) and stirred for 4-24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Reactant (Alkyl Halide) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl Iodide | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |
| Benzyl Bromide | Cs₂CO₃ | DMF | 60 | 8 | 90-98 |
| 2-(Dimethylamino)ethyl chloride | NaH | THF | 70 | 16 | 75-85 |
O-Functionalization: Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. To drive the equilibrium towards the product, either the alcohol or the carboxylic acid is used in excess, or water is removed as it is formed. For a phenolic starting material, the reaction is typically performed with an excess of the carboxylic acid or by using a coupling agent. A more common approach for phenols is acylation with an acid chloride or anhydride in the presence of a base.
Protocol (using an Acyl Chloride):
-
Reaction Setup: this compound (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a base (1.5 eq.), typically pyridine or triethylamine (TEA). The solution is cooled to 0 °C in an ice bath.
-
Acylation: The acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) is added dropwise to the cooled solution.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-6 hours. Progress is monitored by TLC.
-
Work-up: The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The resulting crude ester is purified by column chromatography or recrystallization.
Quantitative Data (Representative):
| Reactant (Acyl Chloride) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 0 to RT | 2 | 90-98 |
| Benzoyl Chloride | TEA | THF | 0 to RT | 4 | 88-96 |
| Cyclopropanecarbonyl chloride | TEA | DCM | 0 to RT | 3 | 85-95 |
Aromatic Ring Functionalization: Electrophilic Bromination
Halogenation of the aromatic ring provides a key intermediate for further diversification through cross-coupling reactions. The electron-donating hydroxyl and cyclopropyl groups activate the ring towards electrophilic substitution.
Protocol:
-
Reaction Setup: this compound (20 g, 1.0 eq.) is dissolved in chloroform (200 mL) in a round-bottom flask equipped with a magnetic stirrer. The solution is cooled to 0 °C.[1]
-
Addition of Brominating Agent: N-bromosuccinimide (NBS) (23.88 g, 1.1 eq.) is added to the cooled mixture in portions.[1]
-
Reaction: The reaction mixture is stirred at 15 °C for 16 hours.[1] The progress of the reaction is monitored by TLC.
-
Work-up: The reaction mixture is concentrated under reduced pressure.[1]
-
Purification: The residue is purified by silica gel column chromatography using petroleum ether as the eluent to yield 2-bromo-5-cyclopropylphenol as an oil (7.7 g).[1]
Quantitative Data:
| Starting Material | Brominating Agent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound | N-Bromosuccinimide | Chloroform | 0 to 15 | 16 | 2-Bromo-5-cyclopropylphenol | ~30-35% |
Aromatic Ring Functionalization: Nitration
Nitration introduces a nitro group onto the aromatic ring, which can act as a director for subsequent reactions or be reduced to an amine for further functionalization. The conditions for nitration must be carefully controlled to avoid over-reaction and oxidation, which are common with activated phenols.
Protocol:
-
Reaction Setup: this compound (1.0 eq.) is dissolved in a suitable solvent, such as acetic acid or dichloromethane, and cooled to 0-5 °C.
-
Addition of Nitrating Agent: A mild nitrating agent, such as a mixture of sodium nitrate in sulfuric acid or copper(II) nitrate in acetic anhydride, is added slowly to maintain the low temperature. Fuming nitric acid can be used but may lead to lower yields and more side products.
-
Reaction: The reaction is stirred at low temperature for 1-4 hours and monitored by TLC.
-
Work-up: The reaction is carefully quenched by pouring it onto ice-water. The resulting precipitate is collected by filtration, or the aqueous layer is extracted with an organic solvent.
-
Purification: The crude product is washed with water and then purified by column chromatography or recrystallization to separate the ortho and para isomers.
Quantitative Data (Representative):
| Nitrating Agent | Solvent | Temp (°C) | Time (h) | Major Products | Yield (%) |
| Cu(NO₃)₂ / Ac₂O | Acetic Anhydride | 0-10 | 2 | 2-Nitro-5-cyclopropylphenol, 4-Nitro-3-cyclopropylphenol | 50-70 (mixture) |
| NaNO₃ / H₂SO₄ | Dichloromethane | 0-5 | 3 | 2-Nitro-5-cyclopropylphenol, 4-Nitro-3-cyclopropylphenol | 45-65 (mixture) |
Visualization of Workflows and Pathways
General Functionalization Workflow
The following diagram illustrates the key functionalization pathways for this compound, highlighting the formation of ethers, esters, and halogenated intermediates suitable for further diversification.
References
Application Notes and Protocols for the Quantification of 3-Cyclopropylphenol in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Cyclopropylphenol in typical reaction mixtures using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID). The protocols are designed to be adaptable for routine quality control and process monitoring in research and development settings.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in liquid reaction mixtures, offering high precision and accuracy.
Data Presentation: HPLC-UV Method Validation Summary
The following table summarizes the typical performance characteristics of the described HPLC-UV method for the analysis of this compound. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| Specificity | No interference from common reaction components | Peak purity > 0.99 |
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v). The mobile phase can be optimized based on the specific reaction mixture components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 274 nm
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
Accurately pipette a known volume of the reaction mixture into a volumetric flask.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
5. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualization: HPLC Analysis Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography (GC-FID) Method
This method is an alternative for quantifying this compound, particularly suitable for volatile reaction mixtures and when derivatization is not required.
Data Presentation: GC-FID Method Validation Summary
The following table summarizes the typical performance characteristics of the described GC-FID method.
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.998 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL | - |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | - |
| Accuracy (% Recovery) | 97.8% - 102.5% | 95.0% - 105.0% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | < 1.5% | ≤ 5.0% |
| - Intermediate Precision | < 2.0% | ≤ 5.0% |
| Specificity | Good resolution from common solvents | Baseline separation |
Experimental Protocol: GC-FID Analysis
1. Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium or Nitrogen (carrier gas)
-
Hydrogen and Air (for FID)
-
Methanol or other suitable solvent (GC grade)
-
This compound reference standard
-
Volumetric flasks and pipettes
-
Autosampler vials with septa
2. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to cover the expected concentration range of the samples (e.g., 5, 10, 25, 50, 100, 200 µg/mL).
4. Sample Preparation:
-
Accurately pipette a known volume of the reaction mixture into a volumetric flask.
-
Dilute the sample with methanol to a concentration within the calibration range.
-
Transfer the diluted sample to an autosampler vial.
5. Analysis:
-
Inject the prepared standards and samples into the GC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualization: GC-FID Analysis Workflow
Caption: General workflow for GC-FID analysis of this compound.
Sample Preparation Considerations for Reaction Mixtures
The complexity of the reaction mixture will dictate the necessary sample preparation.[2]
-
Direct Dilution: For simple and clean reaction mixtures, direct dilution with the mobile phase (for HPLC) or a suitable solvent (for GC) is often sufficient.[1]
-
Filtration: To prevent clogging of the chromatographic system, all samples should be filtered through a 0.45 µm or 0.22 µm filter before injection.[1]
-
Liquid-Liquid Extraction (LLE): If the reaction mixture contains components that interfere with the analysis, LLE can be used to selectively extract this compound into an immiscible solvent.
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can provide a more thorough cleanup by retaining interfering compounds on a solid sorbent while allowing this compound to be eluted.
Visualization: Sample Preparation Decision Tree
References
Application Notes and Protocols: The Role of Cyclopropyl Moieties in the Development of Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific examples of 3-Cyclopropylphenol being directly utilized as a starting material or core scaffold in the development of Selective Estrogen Receptor Modulators (SERMs). However, the incorporation of a cyclopropyl group, often attached to a phenolic moiety, is an area of active research in the design of novel SERMs. The cyclopropane ring is often employed as a bioisostere of an alkene, aiming to improve metabolic stability and conformational rigidity.
This document provides detailed application notes and protocols based on the development of cyclopropyl-containing SERMs that are structurally related to the concept of a this compound-based scaffold. The information herein is derived from published research on analogous compounds and is intended to serve as a guide for researchers interested in exploring the potential of cyclopropyl groups in SERM design.
Introduction: The Rationale for Cyclopropyl-Containing SERMs
Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutic agents that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1] This dual activity allows them to provide beneficial estrogenic effects in tissues like bone while blocking detrimental estrogenic effects in tissues such as the breast and uterus.[1]
The design of novel SERMs often involves the modification of known scaffolds to enhance potency, selectivity, and pharmacokinetic properties. The introduction of a cyclopropyl group is a key strategy in this endeavor. The cyclopropane ring can act as a bioisosteric replacement for a double bond, as seen in the design of cyclopropyl analogues of stilbene-based SERMs like tamoxifen.[2][3] This substitution can offer several advantages:
-
Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to a carbon-carbon double bond.
-
Conformational Constraint: The rigid nature of the cyclopropane ring can lock the molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for a particular ER subtype (ERα or ERβ).
-
Improved Pharmacokinetic Profile: The overall physicochemical properties of the molecule can be fine-tuned by the introduction of a cyclopropyl group, potentially leading to better absorption, distribution, metabolism, and excretion (ADME) profiles.
Signaling Pathways and Mechanism of Action
SERMs exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of a ligand to the ER initiates a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins. This complex then binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.
The tissue-selective action of SERMs arises from the differential expression of ER subtypes and co-regulators in various tissues, as well as the unique conformational changes induced by each specific SERM.
References
- 1. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 2. Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating 3-Cyclopropylphenol Derivatives into Peptidomimetic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 3-cyclopropylphenylalanine, a derivative of 3-cyclopropylphenol, into peptidomimetic scaffolds. The inclusion of this non-canonical amino acid is a strategy to enhance the pharmacological properties of peptide-based therapeutics by introducing conformational constraints and modifying lipophilicity.
Introduction
Peptidomimetics are compounds that mimic the structure and function of natural peptides but offer advantages such as increased metabolic stability, enhanced oral bioavailability, and improved receptor selectivity and affinity. One effective strategy in peptidomimetic design is the incorporation of unnatural amino acids that impart specific structural and chemical properties. The cyclopropyl group, in particular, is a valuable moiety in drug design. Its rigid, three-dimensional structure can conformationally constrain the peptide backbone, which can lead to a more favorable pre-organization for receptor binding and can protect against proteolytic degradation.
This document focuses on the incorporation of a 3-cyclopropyl-substituted aromatic amino acid, specifically 3-cyclopropyl-L-alanine, as a surrogate for natural aromatic amino acids like phenylalanine or tyrosine. The presence of the cyclopropyl group on the phenyl ring can influence the electronic and steric properties of the side chain, potentially leading to altered binding interactions with biological targets. These notes will detail the synthetic protocols for incorporating this building block into peptide sequences using solid-phase peptide synthesis (SPPS) and present hypothetical, yet representative, biological data to illustrate the potential impact of such modifications.
Key Applications
The incorporation of 3-cyclopropylphenylalanine into peptidomimetic scaffolds can be applied to a wide range of therapeutic areas, including but not limited to:
-
Opioid Receptor Modulation: Design of potent and selective agonists or antagonists for pain management with potentially reduced side effects.
-
Neuropeptide Y (NPY) Receptor Ligands: Development of analogs for the treatment of metabolic disorders, cardiovascular diseases, and mood disorders.
-
Enzyme Inhibitors: Creation of more stable and potent inhibitors for targets such as proteases and kinases.
-
G-Protein Coupled Receptor (GPCR) Ligands: Engineering of peptidomimetics with tailored signaling properties for a variety of disease targets.
Experimental Protocols
The following protocols describe the manual solid-phase peptide synthesis (SPPS) for incorporating Fmoc-L-3-cyclopropylalanine into a model pentapeptide sequence (Tyr-c[D-Lys-Xxx -Phe-Asp]-NH2, where Xxx is 3-cyclopropyl-L-alanine). The synthesis is based on the widely used Fmoc/tBu strategy.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (100-200 mesh)
-
Fmoc-L-Tyr(tBu)-OH
-
Fmoc-D-Lys(Boc)-OH
-
Fmoc-L-3-cyclopropylalanine (Fmoc-L-Cpa-OH)
-
Fmoc-L-Phe-OH
-
Fmoc-L-Asp(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Solid-phase synthesis vessel
-
Shaker
Protocol 1: Resin Swelling and First Amino Acid Coupling
-
Resin Preparation: Place 0.1 mmol of Fmoc-Rink Amide MBHA resin in a solid-phase synthesis vessel.
-
Swelling: Add 5 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.
-
Fmoc Deprotection: Drain the DMF and add 5 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes. Drain and repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
First Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-Asp(OtBu)-OH (0.3 mmol, 3 eq), Oxyma Pure (0.3 mmol, 3 eq) in 2 mL of DMF.
-
Add DIC (0.3 mmol, 3 eq) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Protocol 2: Chain Elongation (Incorporation of Fmoc-L-3-cyclopropylalanine)
This protocol is repeated for each subsequent amino acid in the sequence (Phe, Cpa, D-Lys, Tyr).
-
Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
-
Washing: Drain the piperidine solution and wash the resin with DMF (5 x 5 mL).
-
Amino Acid Coupling (for Fmoc-L-Cpa-OH):
-
In a separate vial, dissolve Fmoc-L-3-cyclopropylalanine (0.3 mmol, 3 eq) and Oxyma Pure (0.3 mmol, 3 eq) in 2 mL of DMF.
-
Add DIC (0.3 mmol, 3 eq) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Protocol 3: Peptide Cleavage and Deprotection
-
Final Washing and Drying: After the final amino acid coupling and deprotection, wash the peptide-resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL). Dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Cleavage: Add 5 mL of the cleavage cocktail to the dried resin.
-
Incubation: Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to 45 mL of cold diethyl ether.
-
Centrifugation and Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether (2 x 20 mL).
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 4: Peptide Purification and Analysis
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Confirm the identity and purity of the purified peptide by liquid chromatography-mass spectrometry (LC-MS) and analytical RP-HPLC.
Data Presentation
The following tables present hypothetical but representative quantitative data for a series of peptidomimetic analogs to illustrate the structure-activity relationship (SAR) when incorporating 3-cyclopropylphenylalanine. The model peptide is an analog of a mu-opioid receptor (MOR) agonist.
Table 1: In Vitro Binding Affinities of Peptidomimetic Analogs at the Mu-Opioid Receptor (MOR)
| Compound ID | Sequence (Xxx) | Ki (nM) at MOR |
| 1 | L-Phenylalanine (Phe) | 15.2 ± 1.8 |
| 2 | L-3-Cyclopropylalanine (Cpa) | 5.8 ± 0.7 |
| 3 | D-Phenylalanine (d-Phe) | 89.5 ± 9.2 |
| 4 | L-Tyrosine (Tyr) | 25.1 ± 3.1 |
Table 2: In Vitro Functional Activity of Peptidomimetic Analogs in a MOR-Mediated Signaling Assay (e.g., cAMP inhibition)
| Compound ID | Sequence (Xxx) | EC50 (nM) | Emax (%) |
| 1 | L-Phenylalanine (Phe) | 35.6 ± 4.1 | 100 |
| 2 | L-3-Cyclopropylalanine (Cpa) | 12.3 ± 1.5 | 105 |
| 3 | D-Phenylalanine (d-Phe) | 210.4 ± 25.0 | 65 |
| 4 | L-Tyrosine (Tyr) | 55.8 ± 6.3 | 98 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and analysis of peptidomimetics.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: A representative GPCR signaling pathway for a Gi-coupled receptor.
Troubleshooting & Optimization
Improving the yield of 3-Cyclopropylphenol synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclopropylphenol. The following information is designed to help improve reaction yields and address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and well-documented synthetic routes for this compound are:
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Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of 3-bromophenol with cyclopropylboronic acid or its derivatives. This method is widely used due to its tolerance of various functional groups and generally good yields.[1][2][3]
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Demethylation of 3-Cyclopropylanisole: This route involves the synthesis of 3-cyclopropylanisole first, followed by a demethylation step to yield the final product. The initial Suzuki-Miyaura coupling is performed on 3-bromoanisole, and the subsequent demethylation can be achieved using various reagents.
Q2: My Suzuki-Miyaura coupling reaction for this compound is showing low to no yield. What are the initial troubleshooting steps?
A2: When encountering low or no yield in a Suzuki-Miyaura coupling for this synthesis, consider the following initial checks:
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Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the degradation of the palladium catalyst and homocoupling of the boronic acid.[4]
-
Reagent Quality:
-
Palladium Catalyst: Use a fresh, active palladium catalyst. Pd(0) is the active catalytic species; if using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.
-
Cyclopropylboronic Acid: This reagent can be unstable and prone to degradation. Use a fresh bottle or consider converting it to a more stable trifluoroborate salt.
-
Solvent and Base: Ensure solvents are anhydrous and properly degassed. The choice and quality of the base are also critical.
-
-
Reaction Temperature: The reaction temperature should be carefully controlled. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition and side reactions.
Q3: What are common side products in the synthesis of this compound via Suzuki-Miyaura coupling?
A3: Common side products include:
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Homocoupling Products: Formation of biphenyl species from the coupling of two molecules of 3-bromophenol or two molecules of cyclopropylboronic acid. This is often exacerbated by the presence of oxygen.
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Protodeboronation Product: The cyclopropylboronic acid can be converted to cyclopropane, and 3-bromophenol can be reduced to phenol.
-
Catalyst Decomposition Products: The formation of palladium black is an indicator of catalyst decomposition.
Q4: How can I purify the final this compound product?
A4: Purification of this compound typically involves the following steps:
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Workup: After the reaction is complete, the mixture is typically cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine to remove inorganic salts and water-soluble impurities.
-
Extraction: The product can be extracted from the organic layer. If unreacted 3-bromophenol is present, washing with a mild aqueous base can help remove it.
-
Chromatography: The crude product is often purified by column chromatography on silica gel to separate it from side products and residual starting materials.
Troubleshooting Guide
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| No or very low conversion of starting materials | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-activated catalyst or adding a reducing agent to facilitate the formation of Pd(0). |
| Poor quality of cyclopropylboronic acid | Use a fresh bottle of cyclopropylboronic acid or convert it to a more stable trifluoroborate salt. | |
| Insufficiently inert atmosphere | Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). | |
| Incorrect base or base strength | The choice of base is crucial. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base may vary depending on the solvent and catalyst system. | |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and potential decomposition. | |
| Formation of significant side products (e.g., homocoupling) | Presence of oxygen | Improve the degassing procedure for solvents and ensure a leak-proof reaction setup. |
| Inappropriate ligand for the palladium catalyst | The choice of phosphine ligand can significantly impact the reaction outcome. Consider screening different ligands (e.g., SPhos, XPhos) to find the optimal one for this specific coupling. | |
| Reaction stalls before completion | Catalyst deactivation | Add a fresh portion of the palladium catalyst to the reaction mixture. |
| Depletion of a reagent | Ensure the stoichiometry of the reactants is correct. It is common to use a slight excess of the boronic acid. |
Experimental Protocols
Suzuki-Miyaura Coupling of 3-Bromophenol and Cyclopropylboronic Acid
Materials:
-
3-Bromophenol
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add 3-bromophenol (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the vessel with argon three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).
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In a separate vial under argon, prepare a solution of Pd(OAc)₂ (e.g., 2 mol%) and SPhos (e.g., 4 mol%) in degassed toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data
The yield of this compound is highly dependent on the specific reaction conditions. Below is a summary of expected yields based on analogous reactions found in the literature.
Table 1: Influence of Catalyst and Ligand on Yield in Suzuki-Miyaura Couplings of Aryl Bromides with Cyclopropylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reported Yield Range (%) for Analogous Reactions |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 69-93 |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | Toluene/H₂O | 100 | 15-21 |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | ~28 |
Note: Yields are for the synthesis of cyclopropylthiophenes from bromothiophenes, which are structurally similar reactions.[5] Actual yields for this compound may vary.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yield issues.
References
Preventing side reactions in the synthesis of 3-Cyclopropylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclopropylphenol. The guidance focuses on preventing and addressing common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective two-step synthetic route involves:
-
Suzuki-Miyaura Coupling: Reaction of a 3-alkoxy-substituted aryl halide (e.g., 3-bromoanisole) with a cyclopropylboronic acid or its ester to form the corresponding 3-cyclopropylanisole. This method is favored for its mild reaction conditions and tolerance of various functional groups.
-
Demethylation: Cleavage of the methyl ether of 3-cyclopropylanisole to yield the final product, this compound. Boron tribromide (BBr3) is a highly effective reagent for this transformation.
Q2: What are the primary challenges in the Suzuki-Miyaura coupling step?
The main challenges include achieving complete conversion, minimizing homo-coupling of the starting materials, and preventing catalyst deactivation. Careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful reaction.
Q3: What side reactions can occur during the BBr3 demethylation step?
Boron tribromide is a strong Lewis acid and can be aggressive. Potential side reactions include:
-
Incomplete Demethylation: Leaving residual 3-cyclopropylanisole.
-
Ring Opening of the Cyclopropyl Group: Although less common under controlled conditions, the strained cyclopropyl ring can be susceptible to cleavage by strong acids.
-
Aromatic Bromination: If free bromine is present in the BBr3 or generated during the reaction, it can lead to bromination of the aromatic ring.
-
Complex Formation: Formation of stable boron-containing complexes that can complicate work-up and purification.
Q4: How can I purify the final this compound product?
Purification is typically achieved through a combination of techniques:
-
Aqueous Work-up: Neutralization of the reaction mixture and extraction with an organic solvent. Washing with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.
-
Column Chromatography: Silica gel chromatography is effective for separating the product from starting materials and byproducts.
-
Distillation or Recrystallization: Depending on the physical properties of the final compound, distillation under reduced pressure or recrystallization can be used for final purification.
Troubleshooting Guides
Part 1: Suzuki-Miyaura Coupling for 3-Cyclopropylanisole
Issue 1: Low or No Conversion of Starting Materials
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure proper storage under an inert atmosphere. Consider using a pre-catalyst that is more air-stable. |
| Incorrect Base | The choice of base is critical. For this reaction, a moderately strong base like potassium carbonate or cesium carbonate is often effective. Ensure the base is finely powdered and anhydrous. |
| Insufficient Temperature | While Suzuki couplings are often run at moderate temperatures, some systems require higher temperatures to proceed efficiently. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Solvent Issues | Ensure the solvent is anhydrous and degassed to remove oxygen, which can deactivate the catalyst. A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to facilitate the dissolution of the base and the boronic acid. |
Issue 2: Formation of Homo-coupled Byproducts
| Possible Cause | Troubleshooting Step |
| Slow Transmetalation | Adjust the stoichiometry of the reactants. A slight excess of the boronic acid can sometimes favor the cross-coupling pathway. |
| Oxygen Contamination | Rigorously degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Inappropriate Ligand | The phosphine ligand plays a key role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For coupling with cyclopropylboronic acid, electron-rich and bulky phosphine ligands can be beneficial. |
Part 2: BBr3 Demethylation of 3-Cyclopropylanisole
Issue 1: Incomplete Demethylation
| Possible Cause | Troubleshooting Step |
| Insufficient BBr3 | Ensure at least one equivalent of BBr3 is used per methoxy group. For substrates with other Lewis basic sites, additional equivalents may be necessary. |
| Low Reaction Temperature or Short Reaction Time | While the reaction is often initiated at low temperatures (e.g., -78 °C or 0 °C), it may require warming to room temperature and stirring for several hours to overnight to go to completion. Monitor the reaction by TLC or LC-MS. |
| Deactivated BBr3 | Use a fresh bottle of BBr3 or a recently opened one. BBr3 is highly sensitive to moisture. |
Issue 2: Formation of Unidentified Byproducts
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High | Avoid excessive heating, which can promote side reactions such as aromatic bromination or decomposition. Maintain the recommended temperature profile. |
| Presence of Impurities in Starting Material | Ensure the 3-cyclopropylanisole is pure before proceeding with the demethylation step. |
| Improper Quenching | Quench the reaction carefully at low temperature by slowly adding a proton source like methanol or water. Rapid, uncontrolled quenching can lead to localized heating and byproduct formation. |
Quantitative Data Summary
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Aryl Halide | 3-Bromoanisole |
| Boronic Acid | Cyclopropylboronic Acid |
| Catalyst | Pd(PPh3)4 or PdCl2(dppf) |
| Base | K2CO3 or Cs2CO3 |
| Solvent | Toluene/Ethanol/Water or Dioxane/Water |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 70-90% |
Table 2: Representative Conditions for BBr3 Demethylation
| Parameter | Condition |
| Substrate | 3-Cyclopropylanisole |
| Reagent | Boron Tribromide (BBr3) |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 2-12 hours |
| Typical Yield | 80-95% |
Experimental Protocols
Protocol 1: Synthesis of 3-Cyclopropylanisole via Suzuki-Miyaura Coupling
-
To a dried flask under an inert atmosphere (argon or nitrogen), add 3-bromoanisole (1.0 eq.), cyclopropylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.).
-
Heat the reaction mixture to 90 °C and stir vigorously for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the 3-bromoanisole.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-cyclopropylanisole.
Protocol 2: Synthesis of this compound via Demethylation
-
Dissolve 3-cyclopropylanisole (1.0 eq.) in anhydrous dichloromethane (DCM) in a dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (1.2 eq.) in DCM dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol, followed by water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
Technical Support Center: Purification of 3-Cyclopropylphenol
Welcome to the technical support center for the purification of 3-Cyclopropylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield After Column Chromatography
Q: I am experiencing a significant loss of this compound during column chromatography purification. What are the possible reasons and how can I improve the yield?
A: Low recovery after column chromatography can stem from several factors. Here are some common causes and troubleshooting steps:
-
Improper Solvent System: The polarity of the eluent is critical. If the solvent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all or will elute very slowly, leading to broad bands and poor separation.
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for this compound. A common starting point for phenols is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[1][2][3] Gradually increasing the polarity of the eluent during the chromatography (gradient elution) can also be effective.[3]
-
-
Compound Adsorption to Silica Gel: Phenols can sometimes irreversibly adsorb to silica gel, especially if the silica is slightly acidic.
-
Solution: Consider deactivating the silica gel by adding a small amount of a base, like triethylamine (0.1-1%), to your eluent system. Alternatively, using a different stationary phase like alumina (neutral or basic) might be beneficial.[4]
-
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation and band tailing, resulting in mixed fractions and apparent yield loss.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
-
Sample Application: If the initial sample band is too diffuse, it will lead to broader peaks and poorer separation.
-
Solution: Dissolve the crude sample in a minimal amount of the initial eluent or a low-polarity solvent and apply it to the column in a concentrated band.
-
Issue 2: Persistent Impurities After Purification
Q: Even after purification, I am still observing impurities in my this compound sample. What are these impurities and how can I remove them?
A: The nature of the impurities will depend on the synthetic route used to prepare the this compound. Common synthetic pathways and their potential byproducts include:
-
From 3-Bromoanisole via Grignard Reaction and Cyclopropanation:
-
Potential Impurities: Unreacted 3-bromoanisole, biphenyl derivatives from Grignard coupling, and starting materials from the cyclopropanation step.
-
Removal Strategy: These impurities often have different polarities from the desired product. A carefully optimized column chromatography should be effective.
-
-
Friedel-Crafts Acylation followed by Reduction and Cyclization:
-
Potential Impurities: Isomers formed during acylation (ortho- and para-isomers), unreacted starting materials, and byproducts from the reduction and cyclization steps.[5]
-
Removal Strategy: Isomeric impurities can be particularly challenging to separate. Recrystallization or preparative HPLC may be necessary if column chromatography is insufficient.
-
Troubleshooting Table for Persistent Impurities
| Impurity Type | Likely Source | Recommended Purification Method |
| Unreacted Starting Materials | Incomplete reaction | Column Chromatography |
| Isomeric Byproducts | Non-selective reaction steps | Recrystallization, Preparative HPLC |
| High Molecular Weight Byproducts | Side reactions (e.g., polymerization) | Distillation, Column Chromatography |
| Residual Solvents | Incomplete drying | High vacuum drying, trituration |
Issue 3: Oiling Out During Recrystallization
Q: I am trying to recrystallize this compound, but it is oiling out instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is a common problem with phenols.
-
Solutions:
-
Use a lower boiling point solvent: This will ensure that the solution temperature is below the melting point of your compound when it starts to crystallize.
-
Increase the volume of solvent: The solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Use a solvent pair: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to redissolve the cloudiness and then allow the solution to cool slowly.[6] Common solvent pairs for phenols include ethanol/water and dichloromethane/hexane.[2]
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The small scratches can provide nucleation sites for crystal growth.[7]
-
Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude this compound?
A1: The most suitable purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: This is a versatile and widely used technique for separating this compound from a variety of impurities.[1][2][3][4][8] It is particularly effective for removing byproducts with significantly different polarities.
-
Recrystallization: If the crude product is a solid and contains a relatively small amount of impurities, recrystallization can be a very effective and scalable purification method to obtain high-purity material.[6][7][9][10][11]
-
Distillation: For liquid impurities with boiling points significantly different from this compound, distillation under reduced pressure can be an option.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be used to determine the purity of your final product:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity of your compound and detecting trace impurities.[12][13] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid or TFA) is a common setup for analyzing phenolic compounds.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify any residual impurities. The absence of unexpected signals is a good indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity for a solid compound.
Q3: What are some common solvent systems for column chromatography of this compound?
A3: Based on the phenolic structure, a mixture of a non-polar and a polar solvent is typically used. Good starting points include:
-
Hexane/Ethyl Acetate
-
Heptane/Ethyl Acetate
-
Dichloromethane/Hexane
The optimal ratio should be determined by TLC analysis.
Q4: What are suitable solvents for the recrystallization of this compound?
A4: Finding the right solvent is key to successful recrystallization.[9] For a phenolic compound like this compound, you might consider:
-
Single Solvents: Toluene, ethanol, or a mixture of water and a miscible organic solvent.
-
Solvent Pairs: Ethanol/water, Dichloromethane/hexane, or Toluene/heptane.[6]
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Swirl to create a uniform slurry.[3]
-
Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Allow the silica to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add this solution to the top of the silica bed using a pipette.
-
Elution: Begin elution with the initial solvent system, collecting fractions. The polarity of the eluent can be gradually increased (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the this compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of this compound (Two-Solvent Method)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., ethanol) until the solid is fully dissolved.[6]
-
Induce Precipitation: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.[6]
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the cloudiness.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under high vacuum.
Data Presentation
Table 1: Purity of this compound after Different Purification Methods (Illustrative Data)
| Purification Method | Initial Purity (by HPLC, Area %) | Final Purity (by HPLC, Area %) | Yield (%) |
| Column Chromatography | 85 | >98 | 75 |
| Recrystallization | 90 | >99 | 85 |
| Distillation | 80 | 95 | 60 |
Note: These are typical, illustrative values. Actual results will vary based on the specific impurities and experimental conditions.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. rnlkwc.ac.in [rnlkwc.ac.in]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. columbia.edu [columbia.edu]
- 5. pharmtech.com [pharmtech.com]
- 6. Home Page [chem.ualberta.ca]
- 7. Recrystallization [sites.pitt.edu]
- 8. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 9. mt.com [mt.com]
- 10. LabXchange [labxchange.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
Troubleshooting common issues in palladium-catalyzed cyclopropanation
Welcome to the technical support center for palladium-catalyzed cyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during palladium-catalyzed cyclopropanation reactions.
Issue 1: Low or No Product Yield
Question: My cyclopropanation reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?
Answer: Low conversion is a frequent issue in palladium-catalyzed cyclopropanation. A systematic investigation of the following factors is recommended.
Possible Causes & Solutions:
-
Catalyst Activity and Choice:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from a Pd(II) precatalyst. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more active precatalyst.[1][2]
-
Catalyst Decomposition: The catalyst can deactivate, sometimes indicated by the formation of palladium black. This can be caused by high temperatures or impurities.[1] Ensure high-purity reagents and solvents are used, and consider lowering the reaction temperature.[1]
-
Inappropriate Catalyst Loading: Both too low and too high catalyst loading can be detrimental. While reducing catalyst loading is desirable, it may lead to lower yields.[3] An initial loading of 5 mol% is a common starting point, which can be optimized.[4][5]
-
-
Reagent Quality and Stability:
-
Diazo Compound Decomposition: Diazo compounds, frequently used as carbene precursors, can be unstable and explosive.[5][6] It is often preferable to generate them in situ or use a freshly prepared solution.[1] They are also sensitive to acidic conditions.
-
Substrate Purity: Impurities in the alkene or other starting materials can poison the catalyst. Ensure all substrates are purified before use.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. If it's too low, the activation energy barrier may not be overcome. If it's too high, it can lead to catalyst decomposition or side reactions.[1] A temperature range of 60-80 °C is often a good starting point, but optimization for each specific substrate is crucial.[4]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using TLC or GC/LC-MS to determine the optimal reaction time.
-
Atmosphere: Many palladium catalysts and intermediates are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is often essential.[4]
-
-
Ligand and Solvent Effects:
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. The absence of a suitable ligand or the use of an inappropriate one can lead to low yields. For some systems, bidentate ligands can be beneficial, while for others, they may be detrimental.[4] Electron-rich and bulky phosphine ligands are often effective.[7]
-
Solvent Polarity: The solvent can significantly impact the reaction. A solvent screen is often necessary during optimization. Toluene and THF are commonly used solvents.[5][7][8]
-
Troubleshooting Workflow for Low Yield
Issue 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)
Question: My cyclopropanation reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the cis/trans ratio?
Answer: Diastereoselectivity is a common challenge, particularly in reactions forming substituted cyclopropanes. The stereochemical outcome is often influenced by a delicate balance of steric and electronic factors.
Possible Causes & Solutions:
-
Catalyst and Ligand System:
-
Ligand Steric Bulk: The steric environment around the metal center, dictated by the ligand, is a primary factor in controlling diastereoselectivity. Bulky ligands can favor the formation of the trans (thermodynamically more stable) isomer by minimizing steric clashes in the transition state. Conversely, specific chiral ligands can be designed to favor the cis isomer. A thorough screening of ligands is often necessary.[9]
-
Metal Precursor: While Pd(OAc)₂ is common, other palladium sources might influence the stereochemical outcome.[10]
-
-
Carbene Precursor (Diazo Compound):
-
Steric Bulk: The size of the substituents on the diazo compound can significantly influence selectivity. For instance, bulkier ester groups on a diazoacetate may lead to higher diastereoselectivity.
-
-
Substrate Electronics and Sterics:
-
Alkene Substitution: The stereochemistry of the starting alkene is generally retained in the cyclopropane product (stereospecificity).[11] However, the substituents on the alkene can influence the preferred direction of approach of the carbene. Electron-withdrawing groups on the alkene can affect the reaction mechanism and selectivity.[10]
-
-
Reaction Parameters:
-
Solvent: The choice of solvent can influence the transition state geometry and, consequently, the diastereomeric ratio. Non-polar aromatic solvents like toluene or ethereal solvents like THF are common choices.[5][8]
-
Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate.[3]
-
References
- 1. Palladium Catalyzed Cyclopropanation of Unsaturated Endoperoxides. A New Peroxide Preserving Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed enantioselective rearrangement of dienyl cyclopropanes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06548G [pubs.rsc.org]
- 4. Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scilit.com [scilit.com]
- 7. Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of a palladium-catalyzed decarboxylative cyclopropanation of phthalides and isoindolinones using data chemistry - American Chemical Society [acs.digitellinc.com]
- 10. yinshai.com [yinshai.com]
- 11. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-Cyclopropylphenol for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scalable synthesis of 3-cyclopropylphenol. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to this compound?
A1: For preclinical scale-up, two primary routes are favored for their potential for high yield and scalability:
-
Route 1: Suzuki-Miyaura Coupling: This involves the palladium-catalyzed cross-coupling of an aryl halide (typically 3-bromophenol or 3-iodophenol) with cyclopropylboronic acid. This method offers good functional group tolerance and generally proceeds under mild conditions.[1][2][3]
-
Route 2: Demethylation of 3-Cyclopropylanisole: This two-step approach first involves the synthesis of 3-cyclopropylanisole, followed by the cleavage of the methyl ether to yield the final product. This route can be advantageous if the starting materials for the anisole synthesis are more readily available or cost-effective on a large scale.
Q2: Which starting material is recommended for the Suzuki-Miyaura coupling route on a larger scale: 3-bromophenol or 3-iodophenol?
A2: While aryl iodides are generally more reactive in Suzuki-Miyaura couplings, 3-bromophenol is often preferred for larger-scale synthesis due to its lower cost and greater commercial availability.[4] The reactivity of 3-bromophenol can be effectively managed by selecting an appropriate palladium catalyst and ligand system.
Q3: What are the key challenges when using cyclopropylboronic acid in Suzuki-Miyaura couplings?
A3: A primary challenge with cyclopropylboronic acid is its propensity for protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom. This can be minimized by using anhydrous conditions, carefully selecting the base, and controlling the reaction temperature.[5] Additionally, the stability of cyclopropylboronic acid can be a concern, and for large-scale work, using more stable derivatives like cyclopropyltrifluoroborates may be considered.[1][5]
Q4: What are the most effective reagents for the demethylation of 3-cyclopropylanisole?
A4: Several reagents can effectively cleave the aryl methyl ether in 3-cyclopropylanisole. For preclinical scale-up, common choices include:
-
Boron tribromide (BBr₃): A highly effective but hazardous reagent that works under mild conditions.[6][7]
-
Hydrobromic acid (HBr): A strong protic acid that typically requires elevated temperatures.[7]
-
Thiolates: Strong nucleophiles like sodium thiocresolate can be used for demethylation, often at higher temperatures.[8]
Q5: How can I purify this compound on a large scale?
A5: For preclinical quantities, purification of this compound can be achieved through several methods. Fractional distillation under reduced pressure is a common and scalable technique for purifying phenols.[9][10] Another approach is through the formation of a salt, followed by recrystallization and then liberation of the free phenol. Emulsion liquid membrane (ELM) processes have also been explored for the purification of substituted phenols.[11][12]
Troubleshooting Guides
Route 1: Suzuki-Miyaura Coupling of 3-Halophenol with Cyclopropylboronic Acid
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst. 2. Presence of oxygen. 3. Impure or degraded reagents. 4. Incorrect base selection. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[13] 3. Verify the purity of the 3-halophenol and cyclopropylboronic acid. 4. Experiment with different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can significantly impact the reaction outcome. |
| Significant Protodeboronation | 1. Presence of water in the reaction mixture. 2. Use of a protic solvent. 3. Inappropriate base. | 1. Use anhydrous solvents and reagents. 2. Switch to an aprotic solvent system like toluene/water or dioxane/water. 3. A weaker base might reduce the rate of protodeboronation. |
| Formation of Homocoupling Products | 1. Oxygen contamination. 2. Inefficient transmetalation. | 1. Improve degassing of solvents and ensure a robust inert atmosphere.[13] 2. Adjust the reaction temperature or try a different ligand to facilitate the transmetalation step. |
Route 2: Demethylation of 3-Cyclopropylanisole
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Demethylation | 1. Insufficient reagent. 2. Reaction time is too short. 3. Low reaction temperature. | 1. Increase the equivalents of the demethylating agent (e.g., BBr₃, HBr). 2. Extend the reaction time and monitor progress by TLC or GC-MS. 3. For less reactive reagents like thiolates, increasing the temperature may be necessary. |
| Formation of Side Products | 1. Harsh reaction conditions. 2. Reaction with other functional groups. | 1. If using strong acids like HBr, consider lowering the temperature and extending the reaction time. For BBr₃, ensure the reaction is performed at a low temperature initially. 2. If the substrate has other sensitive functional groups, a milder demethylating agent should be chosen. |
| Difficult Product Isolation | 1. Emulsion formation during workup. 2. Product solubility in the aqueous phase. | 1. Add a saturated brine solution to help break up emulsions. 2. Adjust the pH of the aqueous phase to ensure the phenol is in its neutral form before extraction. Perform multiple extractions with a suitable organic solvent. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the two primary synthetic routes to this compound. Please note that optimal conditions may vary depending on the specific scale and equipment used.
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Demethylation |
| Starting Materials | 3-Bromophenol, Cyclopropylboronic Acid | 3-Cyclopropylanisole |
| Key Reagents | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Demethylating Agent (e.g., BBr₃) |
| Solvent | Toluene/Water or Dioxane/Water | Dichloromethane (for BBr₃) |
| Typical Temperature | 80-110 °C | -78 °C to room temperature (for BBr₃) |
| Typical Reaction Time | 4-24 hours | 1-12 hours |
| Reported Yield | 60-85% | 70-95% |
| Purification | Column Chromatography, Distillation | Distillation, Recrystallization |
Experimental Protocols & Workflows
Route 1: Suzuki-Miyaura Coupling Experimental Protocol
This protocol is a general guideline for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
Materials:
-
3-Bromophenol
-
Cyclopropylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium phosphate, tribasic)
-
Degassed solvent (e.g., Toluene and Water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add 3-bromophenol (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), and potassium phosphate (2.0-3.0 eq).
-
Purge the vessel with an inert gas for 15-20 minutes.
-
Under the inert atmosphere, add the palladium catalyst (0.01-0.05 eq).
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or column chromatography.
Caption: Workflow for Suzuki-Miyaura Synthesis of this compound.
Route 2: Demethylation of 3-Cyclopropylanisole Experimental Protocol
This protocol provides a general method for the demethylation of 3-cyclopropylanisole using boron tribromide.
Materials:
-
3-Cyclopropylanisole
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 3-cyclopropylanisole (1.0 eq) in anhydrous DCM in a reaction vessel under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution (1.1-1.5 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a cooled, stirred saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Caption: Workflow for Demethylation Synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. reddit.com [reddit.com]
- 6. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 7. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. gccpo.org [gccpo.org]
- 10. US2744144A - Purification of phenol - Google Patents [patents.google.com]
- 11. Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Catalyst deactivation and regeneration in 3-Cyclopropylphenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclopropylphenol. The focus is on addressing common issues related to catalyst deactivation and regeneration.
Troubleshooting Guides
Issue 1: Low or No Conversion of Phenol
If you are observing low or no conversion of your starting material, it is often indicative of a problem with the catalyst's activity.
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Catalyst Poisoning | 1. Analyze Reactants and Solvents: Use analytical techniques such as GC-MS or elemental analysis to check for common catalyst poisons. For copper catalysts, be vigilant for sulfur compounds, halides, cyanides, and nitrogen-containing heterocycles.[1][2][3] For acid catalysts, water is a known inhibitor. 2. Review Starting Material Purity: Verify the purity of your phenol, cyclopropylating agent, and any additives. | 1. Purify Starting Materials: If impurities are detected, purify all reactants and solvents before use. This may involve distillation, recrystallization, or passing through a column of activated alumina. 2. Use High-Purity Reagents: Whenever possible, start with the highest purity reagents available. |
| Incorrect Reaction Conditions | 1. Verify Temperature: Ensure the reaction temperature is optimal for the specific catalyst system being used. 2. Check Atmosphere: For Chan-Lam type couplings using copper catalysts, an oxygen or air atmosphere is often crucial for regenerating the active Cu(II) species.[4][5][6] | 1. Optimize Temperature: Conduct small-scale experiments to determine the optimal reaction temperature. 2. Ensure Proper Aeration: For copper-catalyzed reactions, ensure the reaction is open to air (if safe) or that an oxygen balloon is used as specified in the protocol.[5] |
| Inactive Catalyst | 1. Visually Inspect Catalyst: Check for any changes in the catalyst's appearance, such as color change or clumping. 2. Test with a Known Reaction: If possible, test the catalyst with a reaction that is known to work to confirm its activity. | 1. Use Fresh Catalyst: If the catalyst is old or has been improperly stored, use a fresh batch. 2. Regenerate Catalyst: If the catalyst is suspected to be deactivated, follow the appropriate regeneration protocol (see below). |
Issue 2: Gradual Decline in Catalyst Performance Over Multiple Runs
A gradual loss of activity over several reaction cycles is a classic sign of catalyst deactivation.
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Fouling (Coking) | 1. Visual Inspection: The catalyst may appear darker or coated with a carbonaceous residue. 2. Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of coke deposited on the catalyst surface. | 1. Optimize Reaction Conditions: Adjusting temperature, pressure, and reaction time can minimize the formation of byproducts that lead to coking. 2. Regeneration by Calcination: A controlled oxidation of the catalyst at high temperatures can burn off coke deposits.[7] |
| Leaching of Active Species | 1. Analyze the Reaction Mixture: After filtration, analyze the reaction mixture using techniques like ICP-MS or AAS to detect the presence of the catalyst's metal component in the product solution. | 1. Strengthen Catalyst Support: If using a supported catalyst, consider methods to more strongly immobilize the active species. 2. Solvent Selection: Choose a solvent that minimizes the solubility of the active catalyst phase. |
| Sintering | 1. Microscopy: Techniques like TEM or SEM can reveal an increase in the particle size of the active catalytic species. 2. X-ray Diffraction (XRD): A broadening of diffraction peaks will decrease as the crystallite size increases. | 1. Control Reaction Temperature: Avoid excessively high reaction temperatures which can promote the agglomeration of catalyst particles. 2. Use Thermally Stable Supports: Employing a more robust support material can inhibit the migration of active particles. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the synthesis of this compound?
A1: The synthesis of this compound, an aryl ether, can be approached in several ways. The most relevant methods for which catalyst deactivation is a concern are:
-
Chan-Lam Cyclopropylation: This method typically uses a copper(II) salt, such as Cu(OAc)₂, with a ligand like 1,10-phenanthroline, and an oxidant, often air or oxygen.[4][5][6]
-
Friedel-Crafts Alkylation: This approach would use a solid acid catalyst, such as a sulfonic acid resin like Amberlyst-15, to catalyze the reaction between phenol and a cyclopropyl-containing alkylating agent.[8][9]
-
Suzuki-Miyaura Coupling: While less direct, a cross-coupling reaction between a protected 3-hydroxyphenyl boronic acid and a cyclopropyl halide could be envisioned, which would typically employ a palladium catalyst.[10][11][12]
Q2: My copper catalyst for a Chan-Lam cyclopropylation has turned from blue/green to a colorless or dark precipitate. What does this indicate?
A2: In a Chan-Lam coupling, the active catalyst is typically a Cu(II) species. During the catalytic cycle, Cu(II) is reduced to Cu(I). The regeneration of Cu(II) is facilitated by an oxidant, usually oxygen from the air.[13] If your catalyst has lost its characteristic blue or green color, it may indicate that the copper is predominantly in the inactive Cu(I) or even Cu(0) state. This can happen if the reaction is not sufficiently aerated. The formation of a precipitate could indicate the formation of insoluble copper species.
Q3: Can I reuse my Amberlyst-15 catalyst for phenol alkylation?
A3: Yes, Amberlyst-15 is a heterogeneous catalyst that can be recovered and reused.[9] However, its activity can decrease over time due to fouling by reaction byproducts or poisoning by water. Regeneration is often necessary to restore its catalytic performance.
Q4: What is catalyst calcination and when should it be used?
A4: Calcination is a high-temperature heat treatment applied to a catalyst, typically in the presence of air or a controlled oxygen atmosphere.[14][15] It is primarily used to remove carbonaceous deposits (coke) from the catalyst surface, which block active sites.[7] This regeneration method is suitable for robust, solid catalysts that can withstand high temperatures without undergoing sintering. A general procedure involves a gradual temperature ramp to a target temperature (e.g., 450-550 °C) in a controlled flow of air.[16]
Q5: How do I regenerate a deactivated Amberlyst-15 catalyst?
A5: Deactivated Amberlyst-15 can often be regenerated by washing with a solvent to remove organic residues, followed by an acid treatment to restore the sulfonic acid sites. A common procedure involves washing the resin with a solvent like methanol, followed by treatment with an aqueous solution of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[17][18] Another reported method for regeneration after esterification reactions is washing with ethanolic sulfuric acid.[19]
Quantitative Data Summary
Table 1: Performance and Regeneration of Acid Catalysts in Related Reactions
| Catalyst | Deactivation Cause | Regeneration Method | Performance After Regeneration | Reference |
| Amberlyst-15 | Contamination with water | Washing with 0.5M ethanolic H₂SO₄ | 31% reduction in yield after 8 runs, an improvement over 61% reduction with only ethanol washing. | [19] |
| Amberlyst-15 | Metal-containing corrosion products | Treatment with 10% HCl or 10% H₂SO₄ | Effective removal of metal contaminants. | [20] |
| Zeolite | Coking | Calcination in air | ~80% recovery of acidity and textural properties. | [16] |
Experimental Protocols
Protocol 1: General Procedure for Regeneration of Amberlyst-15 by Acid Wash
This is a general protocol and may need to be optimized for your specific application.
Materials and Equipment:
-
Deactivated Amberlyst-15 catalyst
-
Deionized water
-
Methanol (or another suitable organic solvent)
-
5-10% Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solution
-
Chromatography column or funnel with a fritted disc
-
Beakers and other standard laboratory glassware
Procedure:
-
Solvent Wash:
-
Place the deactivated Amberlyst-15 resin in a beaker and wash with methanol to remove any adsorbed organic compounds. Stir gently and decant the solvent. Repeat this process until the solvent is clear.
-
-
Water Wash:
-
Wash the resin with deionized water to remove the organic solvent.
-
-
Acid Regeneration:
-
Final Rinse:
-
Wash the resin with deionized water until the eluent is neutral (check with pH paper).
-
-
Drying:
-
The regenerated resin can be used in its water-wet form or dried. To dry, first, rinse with methanol to remove the water, and then dry in a vacuum oven at a temperature not exceeding 120°C.
-
Protocol 2: General Procedure for Regeneration of a Solid Catalyst by Calcination
This protocol is intended for the removal of coke from thermally stable catalysts. Caution: Rapid heating can cause thermal shock to the catalyst, and uncontrolled combustion of coke can lead to excessive temperatures and sintering.
Materials and Equipment:
-
Deactivated (coked) catalyst
-
Tube furnace with temperature and gas flow controllers
-
Quartz or ceramic tube
-
Source of inert gas (e.g., nitrogen) and air or a diluted oxygen mixture
Procedure:
-
Loading:
-
Place the deactivated catalyst in the center of the quartz tube.
-
-
Inert Purge:
-
Begin flowing an inert gas (e.g., nitrogen) through the tube to remove any residual reactive gases.
-
-
Temperature Ramp-up:
-
Oxidative Treatment:
-
Once the target temperature is reached, gradually introduce a controlled flow of air or a diluted oxygen/nitrogen mixture. The oxygen concentration should be low initially to prevent a rapid temperature increase due to exothermic coke combustion.
-
-
Holding Period:
-
Hold the catalyst at the target temperature in the oxidative atmosphere for several hours (e.g., 3-6 hours) to ensure complete removal of the carbonaceous deposits.[16]
-
-
Cooling:
-
Switch back to an inert gas flow and allow the catalyst to cool down to room temperature before removal.
-
Visualizations
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistryjournal.net [chemistryjournal.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. fhi.mpg.de [fhi.mpg.de]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 19. REGENERASI KATALIS AMBERLYST-15 DENGAN LARUTAN ASAM SULFAT ETANOLIK DAN PENGARUHNYA TERHADAP SINTESIS ETIL OLEAT [etd.repository.ugm.ac.id]
- 20. US4007130A - Catalyst regeneration method - Google Patents [patents.google.com]
Technical Support Center: Managing Impurities in Crude 3-Cyclopropylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 3-Cyclopropylphenol.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil, but the pure compound should be a solid or a colorless oil. What causes the discoloration?
A1: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities, such as quinones. This process can be accelerated by exposure to air, light, and trace metal contaminants.[1][2] To minimize discoloration, it is advisable to handle the crude product under an inert atmosphere (e.g., nitrogen or argon) and store it in the dark at low temperatures.
Q2: What are the most likely impurities in my crude this compound synthesized via a Suzuki-Miyaura coupling?
A2: If synthesized via the Suzuki-Miyaura coupling of 3-bromophenol and cyclopropylboronic acid, common impurities may include:
-
Unreacted Starting Materials: 3-bromophenol and cyclopropylboronic acid.
-
Homocoupling Products: Biphenyls formed from the coupling of two 3-bromophenol molecules or two cyclopropylboronic acid molecules.[3][4]
-
Dehalogenation Products: Phenol formed by the reduction of 3-bromophenol.[3]
-
Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the reaction.
-
Solvent Residues: Residual solvents from the reaction and workup.
Q3: Can the cyclopropyl group degrade during purification?
A3: The cyclopropyl group is generally stable under many purification conditions. However, it can be susceptible to ring-opening under strong acidic conditions or in the presence of certain electrophiles. It is advisable to avoid strongly acidic conditions during workup and purification.
Troubleshooting Guides
Issue 1: Discoloration of this compound During Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Product becomes yellow, pink, or brown during chromatography or distillation. | Oxidation of the phenol to form colored quinone-type impurities.[1][2] | 1. Degas Solvents: Purge all solvents with an inert gas (nitrogen or argon) before use to remove dissolved oxygen. 2. Inert Atmosphere: Perform all purification steps under an inert atmosphere. 3. Add Antioxidant: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the crude material before purification, if it does not interfere with the process. 4. Use Amber Glassware: Protect the compound from light by using amber glassware or by wrapping the glassware in aluminum foil. |
| Product darkens upon concentration on a rotary evaporator. | Prolonged heating in the presence of air. | 1. Minimize Heating Time: Concentrate the solution as quickly as possible. 2. Use a Lower Temperature: Use a water bath at the lowest feasible temperature. 3. Break Vacuum with Inert Gas: After concentration, break the vacuum with nitrogen or argon instead of air. |
Issue 2: Difficulty in Removing Impurities by a Single Purification Technique
| Symptom | Possible Cause | Troubleshooting Steps |
| Impurities co-elute with the product during flash chromatography. | Impurities have similar polarity to this compound. | 1. Optimize Mobile Phase: Systematically screen different solvent systems with varying polarities. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point.[5] 2. Try a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica (e.g., diol or cyano). 3. Employ a Multi-Step Purification: Combine different techniques. For example, perform a distillation first to remove high-boiling and non-volatile impurities, followed by flash chromatography for finer separation. |
| The product does not crystallize or "oils out" during recrystallization. | The chosen solvent is not ideal; impurities are inhibiting crystallization. | 1. Systematic Solvent Screening: Test a range of single solvents and solvent pairs. Ideal single solvents dissolve the compound when hot but not at room temperature. For solvent pairs, one solvent should readily dissolve the compound, while the other should be a poor solvent.[6][7] 2. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites. 3. Seed the Solution: Add a tiny crystal of pure this compound to induce crystallization. 4. Partial Purification First: If the crude material is very impure, a preliminary purification by flash chromatography may be necessary to remove impurities that hinder crystallization. |
Data Presentation
Table 1: Example Data for Solvent Screening for Recrystallization of this compound
| Solvent System (v/v) | Solubility at 25°C | Solubility at Boiling | Crystal Formation upon Cooling |
| Hexane | Insoluble | Sparingly Soluble | Small Needles |
| Toluene | Soluble | Very Soluble | No Crystals |
| Ethyl Acetate / Hexane (1:9) | Sparingly Soluble | Soluble | Prismatic Crystals |
| Dichloromethane | Very Soluble | Very Soluble | No Crystals |
| Water | Insoluble | Insoluble | N/A |
Table 2: Example Data for Flash Chromatography Mobile Phase Optimization
| Mobile Phase (Ethyl Acetate in Hexane, v/v) | Rf of this compound | Separation from Major Impurity |
| 5% | 0.15 | Poor |
| 10% | 0.30 | Good |
| 20% | 0.55 | Fair |
| 30% | 0.75 | Poor |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities and impurities with significantly different boiling points.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a Vigreux column)
-
Vacuum pump and manometer
-
Heating mantle and magnetic stirrer
-
Receiving flasks
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Gradually heat the distillation flask.
-
Collect any low-boiling fractions (foreruns) in a separate receiving flask.
-
Monitor the vapor temperature. The temperature should stabilize as the main fraction begins to distill. Collect the this compound fraction in a clean, pre-weighed receiving flask. The boiling point will be significantly lower than the atmospheric boiling point.[8][9]
-
Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential decomposition of the residue.
-
Allow the apparatus to cool completely before slowly venting with an inert gas.
Protocol 2: Purification by Flash Column Chromatography
This technique is effective for separating impurities with polarities similar to the product.
Materials:
-
Crude this compound
-
Silica gel (or other appropriate stationary phase)
-
Chromatography column
-
Eluent (e.g., a mixture of ethyl acetate and hexane)
-
Collection tubes
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Select an appropriate mobile phase by running TLC plates with the crude material in various solvent mixtures. Aim for an Rf value of 0.2-0.4 for the product.[5]
-
Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.
-
Begin eluting the column with the chosen mobile phase, applying positive pressure.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
Protocol 3: Purification by Recrystallization
This method is ideal for obtaining highly pure crystalline solid from a partially purified product.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.[10][11]
-
If the solution is colored, and the pure compound is known to be colorless, you may add a small amount of activated charcoal and hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the hot solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. sorbtech.com [sorbtech.com]
- 6. mt.com [mt.com]
- 7. pharmtech.com [pharmtech.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Purification [chem.rochester.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. Reagents & Solvents [chem.rochester.edu]
Enhancing the regioselectivity of reactions involving 3-Cyclopropylphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the regioselectivity of chemical reactions involving 3-Cyclopropylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary directing effects influencing electrophilic aromatic substitution on this compound?
A1: In electrophilic aromatic substitution (EAS) reactions, the substituent groups already on the aromatic ring dictate the position of new substituents. For this compound, two groups are present:
-
Hydroxyl (-OH) Group: This is a strongly activating, ortho-, para-directing group.[1][2] Its powerful electron-donating resonance effect (+M) significantly increases the electron density at the positions ortho (C2, C6) and para (C4) to it, making them highly susceptible to electrophilic attack.[1][3]
-
Cyclopropyl Group: This group is generally considered a weakly activating, ortho-, para-director, similar to other alkyl groups.[4][5] However, its influence is significantly weaker than the hydroxyl group.
Therefore, the hydroxyl group is the dominant directing group, and electrophilic substitution will overwhelmingly occur at the positions ortho and para to it (C2, C4, and C6).
Q2: Why do my reactions on this compound yield a mixture of ortho and para isomers?
A2: The hydroxyl group strongly activates both the ortho and para positions.[1] This leads to the formation of a mixture of isomers during electrophilic aromatic substitution, which then requires separation.[2] The ratio of these isomers is influenced by factors like steric hindrance and reaction conditions. Generally, the para position is less sterically hindered, which can lead to it being the major product in some cases.[6][7]
Q3: Can I achieve substitution at the C5 position (meta to the -OH group)?
A3: Direct electrophilic aromatic substitution at the C5 position is highly unfavorable due to the strong ortho-, para-directing nature of the hydroxyl group.[4][6] Achieving functionalization at this position typically requires multi-step strategies, such as those involving protection of the phenol, directed metalation at other positions, and subsequent transformations, or specialized C-H activation methods that can override the inherent electronic preferences of the substrate.[8]
Troubleshooting Guide: Controlling Regioselectivity in Electrophilic Aromatic Substitution
This guide addresses common issues encountered when trying to control the regioselectivity of EAS reactions like halogenation, nitration, formylation, and Friedel-Crafts acylation.
Issue 1: Low Selectivity Between Ortho and Para Isomers
Q: My reaction produces a nearly 1:1 mixture of ortho- and para-substituted this compound. How can I favor the para isomer?
A: Enhancing para-selectivity often involves leveraging steric hindrance to block the more crowded ortho positions.
Strategies to Enhance Para-Selectivity
| Strategy | Principle | Key Considerations |
| Use of Bulky Reagents/Catalysts | A sterically demanding electrophile or Lewis acid catalyst will have difficulty approaching the ortho positions adjacent to the hydroxyl group, favoring attack at the more accessible para position.[1] | Effective in reactions like Friedel-Crafts acylation where the catalyst-electrophile complex can be large.[9] |
| Steric Hindrance via Additives | Certain additives, like cyclodextrins in the Reimer-Tiemann reaction, can encapsulate the phenol molecule, sterically shielding the ortho positions and leaving the para position open for attack.[10] | This is a specialized technique primarily documented for formylation reactions. |
| Choice of Solvent | The solvent can influence the effective size of the reacting species and the transition state energies, thereby altering the ortho/para ratio. Non-coordinating, bulky solvents may enhance para-selectivity. | This effect is often subtle and requires empirical optimization for each specific reaction. |
Q: How can I selectively obtain the ortho isomer?
A: Achieving high ortho-selectivity requires overriding the default steric preferences. This is typically accomplished by using methods that involve chelation or directed reactions.
Strategies to Enhance Ortho-Selectivity
| Strategy | Principle | Key Considerations |
| Directed ortho-Metalation (DoM) | The phenolic hydroxyl group is first protected and converted into a Directed Metalation Group (DMG). This group chelates with an organolithium reagent, directing deprotonation (lithiation) exclusively to the ortho position. The resulting aryllithium species can then react with an electrophile.[11][12] | This is a powerful and highly regioselective method but requires anhydrous conditions and strong bases.[13] See Protocol 1 . |
| Chelation-Controlled Reactions | Certain reactions, like the Duff reaction (formylation), are believed to proceed through a transition state where the electrophile is coordinated to the phenolic oxygen, forcing the reaction to occur at the proximate ortho position.[10] | This is reaction-specific. For formylation, methods using magnesium chloride and paraformaldehyde are also reported to be highly ortho-selective.[10] |
| Thiourea Catalysis (for Halogenation) | Specific thiourea-based catalysts have been shown to direct the chlorination of phenols to the ortho position with high selectivity using N-chlorosuccinimide (NCS).[14] | Catalyst selection is critical, as different thiourea catalysts can selectively produce either the ortho or para isomer.[14] |
Issue 2: C-Alkylation vs. O-Alkylation
Q: I am attempting a Friedel-Crafts alkylation but am getting the O-alkylated ether product instead of the desired C-alkylated phenol. How can I fix this?
A: Phenoxide anions, formed in the presence of a base, are ambident nucleophiles, meaning they can react at either the oxygen or the carbon of the ring.[1] The selectivity between O- and C-alkylation is primarily controlled by the reaction conditions, especially the solvent.[1]
Troubleshooting O- vs. C-Alkylation
| Problem | Cause | Solution |
| O-Alkylation Dominates | Favored in polar aprotic solvents (e.g., DMF, acetone) where the oxygen anion is poorly solvated and highly nucleophilic (kinetic product).[1] | Switch to a polar protic solvent (e.g., water, trifluoroethanol). The protic solvent will hydrogen-bond with and solvate the oxygen anion, making it less available for reaction. This allows the less-reactive carbon nucleophile of the ring to attack the electrophile (thermodynamic product).[1] |
| O-Alkylation Unavoidable | The chosen electrophile has a very high affinity for the hard oxygen nucleophile. | Consider a rearrangement reaction . If the O-alkylated product is an allyl ether, it can be rearranged to the ortho-allyl phenol via a Claisen rearrangement upon heating.[1] |
Experimental Protocols
Protocol 1: Directed ortho-Metalation (DoM) and Subsequent Electrophilic Quench
This protocol describes a general procedure for the ortho-functionalization of this compound via an O-aryl carbamate directing group.
1. Protection of the Phenol:
- To a stirred solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, slowly add N,N-diethylcarbamoyl chloride (1.2 eq.).
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction with water and extract the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the O-(3-cyclopropylphenyl) diethylcarbamate.
2. Directed ortho-Metalation:
- Dissolve the carbamate (1.0 eq.) and TMEDA (tetramethylethylenediamine, 1.2 eq.) in anhydrous THF.
- Cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
- Slowly add sec-Butyllithium (s-BuLi, 1.2 eq.) dropwise, maintaining the temperature at -78 °C.
- Stir the reaction mixture at -78 °C for 1-2 hours. Lithiation will occur at the position ortho to the carbamate group (C2 or C6).
3. Electrophilic Quench:
- At -78 °C, add a solution of the desired electrophile (e.g., trimethylsilyl chloride, iodine, benzaldehyde) (1.5 eq.) in anhydrous THF.
- Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
- Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
4. Deprotection:
- The resulting ortho-functionalized carbamate can be hydrolyzed back to the phenol under strong basic or acidic conditions to yield the final product.
Protocol 2: Regioselective para-Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is generally regioselective for the para position in electron-rich arenes, especially when the ortho positions are sterically accessible.[15][16]
1. Formation of the Vilsmeier Reagent:
- In a flask under an inert atmosphere, cool anhydrous N,N-Dimethylformamide (DMF, used as both reagent and solvent) to 0 °C.
- Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with vigorous stirring.
- After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
2. Formylation Reaction:
- Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DMF to the pre-formed Vilsmeier reagent at 0 °C.[15]
- Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.
3. Workup and Hydrolysis:
- Cool the reaction mixture back to 0 °C and carefully quench by pouring it onto crushed ice.
- Add a solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt.[15] Stir until the hydrolysis is complete (typically 1-2 hours).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to isolate the para-formylated this compound.
Visualizations
Caption: Electronic activation of this compound. The hydroxyl group strongly activates the ortho and para positions (indicated by δ-), making them the primary sites for electrophilic attack.
Caption: Decision workflow for choosing a regioselective strategy for the functionalization of this compound.
Caption: Simplified mechanism of Directed ortho-Metalation (DoM) for exclusive ortho-functionalization.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. scientificupdate.com [scientificupdate.com]
- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 16. youtube.com [youtube.com]
Green chemistry approaches to 3-Cyclopropylphenol synthesis optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclopropylphenol using green chemistry approaches.
Frequently Asked Questions (FAQs)
Q1: What are the most common green chemistry approaches for the synthesis of this compound?
A1: The most prominent green chemistry approach for the synthesis of this compound is the Chan-Lam O-cyclopropylation of a suitable phenol precursor. This method utilizes a copper catalyst, an oxygen atmosphere (often from air), and avoids harsh reagents.[1][2][3][4] Alternative greener strategies being explored include Suzuki-Miyaura coupling with greener solvents and biocatalytic routes, although specific protocols for this compound are less established.[5][6]
Q2: What are the key advantages of using a Chan-Lam coupling for this synthesis from a green chemistry perspective?
A2: The Chan-Lam coupling offers several green advantages:
-
Catalytic Copper: It employs a catalytic amount of copper, which is a more abundant and less toxic metal than palladium, often used in other cross-coupling reactions.[1]
-
Mild Reaction Conditions: The reaction can often be carried out at moderate temperatures and in the presence of air, reducing energy consumption.[3]
-
Atom Economy: The reaction generally has good atom economy, minimizing waste.
-
Avoidance of Hazardous Reagents: It avoids the use of stoichiometric amounts of strong and hazardous bases or organometallic reagents.
Q3: What are potential side reactions or byproducts to be aware of during the synthesis of this compound?
A3: In Chan-Lam O-cyclopropylation, potential side reactions include N-cyclopropylation if the starting material contains an amine group, and homocoupling of the phenol starting material. In Suzuki-Miyaura couplings, byproducts can arise from the boronic acid precursor and the base used.[7] Careful control of reaction conditions is crucial to minimize these.
Q4: How can I purify this compound using green chromatography techniques?
A4: Supercritical Fluid Chromatography (SFC) is a green alternative to traditional column chromatography for purifying phenolic compounds.[8][9][10] SFC uses supercritical CO2 as the primary mobile phase, which is non-toxic, non-flammable, and readily available. This significantly reduces the consumption of hazardous organic solvents. The addition of a small amount of a polar co-solvent like methanol is often necessary for the elution of phenols.[8][11]
Troubleshooting Guides
Chan-Lam O-Cyclopropylation of 3-Substituted Phenols
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Potassium Cyclopropyltrifluoroborate | Use a high-purity grade of the reagent. If in doubt, purify the existing stock by recrystallization or purchase from a different supplier. |
| Inactive Catalyst | Use a fresh source of Cu(OAc)2. Ensure the catalyst has not been exposed to contaminants that could deactivate it. |
| Incorrect Ligand | 1,10-phenanthroline is a commonly used ligand for this reaction.[2] Ensure the correct ligand is being used and that it is of high purity. |
| Inappropriate Base | K2CO3 is a common and effective base. Ensure it is anhydrous, as moisture can inhibit the reaction. |
| Insufficient Oxygen | The reaction requires an oxygen atmosphere to regenerate the active copper catalyst.[1] Ensure the reaction is open to the air or under a balloon of oxygen. |
| Sub-optimal Temperature | The optimal temperature can be substrate-dependent. While 70°C is a good starting point, consider screening temperatures from 60°C to 80°C. |
| Solvent Issues | A mixture of toluene and water is often used. Ensure the solvents are of appropriate purity and the ratio is correct as per the protocol. |
Issue 2: Formation of Impurities/Byproducts
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Phenol | This can occur at higher temperatures or with prolonged reaction times. Try reducing the reaction temperature or monitoring the reaction more closely to stop it upon completion. |
| Decomposition of Starting Material | If the starting phenol is sensitive, consider using milder reaction conditions or a protecting group strategy if other functional groups are present. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Chan-Lam O-cyclopropylation of a phenol to the corresponding cyclopropyl ether. Note that yields are highly dependent on the specific substrate and optimization of reaction parameters.
| Parameter | Condition A | Condition B | Condition C | Reference |
| Catalyst | Cu(OAc)2 (10 mol%) | Cu(OAc)2 (10 mol%) | Cu(OAc)2 (5 mol%) | [2] |
| Ligand | 1,10-phenanthroline (10 mol%) | 2,2'-bipyridine (10 mol%) | 1,10-phenanthroline (5 mol%) | [2] |
| Base | K2CO3 (2 equiv.) | Cs2CO3 (2 equiv.) | K2CO3 (2 equiv.) | [2] |
| Solvent | Toluene/H2O (3:1) | Dichloroethane (DCE) | Toluene | [2] |
| Temperature | 70 °C | 80 °C | 70 °C | [2] |
| Time | 12 h | 16 h | 12 h | [2] |
| Yield (%) | ~84% (for 4-phenylphenol) | Varies with substrate | Varies with substrate | [2] |
Note: The yields presented are for a model substrate (4-phenylphenol) from a reference study and may vary for this compound.
Experimental Protocols
Key Experiment: Chan-Lam O-Cyclopropylation of a Phenol
This protocol is a general guideline for the copper-catalyzed O-cyclopropylation of a phenol. For the synthesis of this compound, a suitable 3-substituted phenol precursor would be used.
Materials:
-
Phenol substrate (e.g., 3-bromophenol or 3-aminophenol) (1.0 equiv)
-
Potassium cyclopropyltrifluoroborate (2.0 equiv)
-
Copper(II) acetate (Cu(OAc)2) (10 mol%)
-
1,10-phenanthroline (10 mol%)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add the phenol substrate, potassium cyclopropyltrifluoroborate, Cu(OAc)2, 1,10-phenanthroline, and K2CO3.
-
Add toluene and water in a 3:1 ratio to achieve a substrate concentration of approximately 0.2 M.
-
Seal the vessel and stir the mixture vigorously under an atmosphere of air (or an oxygen balloon).
-
Heat the reaction mixture to 70°C and maintain for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by a greener technique such as Supercritical Fluid Chromatography (SFC).
Visualizations
Caption: General workflow for the Chan-Lam O-cyclopropylation synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. englelab.com [englelab.com]
- 5. Turning Simple Cyclohexanones into Phenols with Biocatalysis - ChemistryViews [chemistryviews.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Cyclopropylphenol and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 3-Cyclopropylphenol against other well-studied phenolic compounds. Due to the limited availability of experimental data for this compound, this document focuses on establishing a baseline for comparison using data from structurally related and widely researched phenols: carvacrol, thymol, and eugenol. The objective is to highlight the potential areas of interest for future research into the bioactivity of this compound.
The comparison will cover three key areas of biological activity: antioxidant potential, antimicrobial efficacy, and enzyme inhibition, specifically targeting acetylcholinesterase (AChE). Detailed experimental protocols for the assays discussed are provided to facilitate further research.
Data Presentation: Comparative Biological Activity
The following tables summarize the available quantitative data for the comparator phenols. A placeholder for this compound is included to underscore the absence of published data and to encourage future investigation.
Table 1: Antioxidant Activity of Phenolic Compounds
| Compound | Assay | IC50 (µg/mL) | Reference |
| This compound | DPPH | Data not available | |
| ABTS | Data not available | ||
| Carvacrol | DPPH | 127.61 | [1] |
| ABTS | Data not available | ||
| Thymol | DPPH | Data not available | |
| ABTS | Data not available | ||
| Eugenol | DPPH | Data not available | |
| ABTS | Data not available | ||
| Ascorbic Acid (Standard) | DPPH | ~50.6 | [2] |
IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater antioxidant activity.
Table 2: Antimicrobial Activity of Phenolic Compounds
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | S. aureus | Data not available | |
| E. coli | Data not available | ||
| Carvacrol | S. aureus | Data not available | |
| E. coli | Data not available | ||
| Thymol | S. aureus | 250 | [3] |
| E. coli | Data not available | ||
| Eugenol | S. aureus | Data not available | |
| E. coli | Data not available |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Acetylcholinesterase (AChE) Inhibition Activity of Phenolic Compounds
| Compound | IC50 (µg/mL) | Reference |
| This compound | Data not available | |
| Carvacrol | Data not available | |
| Thymol | Data not available | |
| Eugenol | 49.73 | [4] |
| Isoeugenol | 77.00 nM (~0.0126 µg/mL) | [5] |
| Galantamine (Standard) | 10.14 | [4] |
IC50 (half maximal inhibitory concentration) indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value signifies more potent inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can serve as a foundation for evaluating the biological activity of this compound.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at 517 nm.
-
In a 96-well microplate, add a specific volume of the test compound at various concentrations to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
-
Protocol:
-
Prepare the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the test compound at various concentrations to a 96-well microplate.
-
Add the diluted ABTS•+ solution to each well and mix.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Antimicrobial Activity Assays
a) Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method to find the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Protocol:
-
Prepare a stock solution of the test compound.
-
In a 96-well microplate, perform serial two-fold dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the test microorganism (e.g., to a McFarland standard of 0.5).
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.
-
b) Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Protocol:
-
Following the MIC determination, take an aliquot from the wells that show no visible growth.
-
Spread the aliquot onto an agar plate (without the test compound).
-
Incubate the plates under appropriate conditions.
-
The MBC is the lowest concentration that results in no microbial growth on the agar plate.
-
Enzyme Inhibition Assay
a) Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric method is widely used to screen for AChE inhibitors. The enzyme hydrolyzes the substrate acetylthiocholine to thiocholine, which then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.
-
Protocol:
-
Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
In a 96-well microplate, add the buffer, DTNB, and the test compound at various concentrations.
-
Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes at 25°C).
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate the workflows of the described experiments and a key signaling pathway potentially modulated by phenolic compounds.
Caption: Workflow for DPPH and ABTS Antioxidant Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2 target genes: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Response Element: Significance and symbolism [wisdomlib.org]
A Comparative Guide to the Synthesis of 3-Cyclopropylphenol: Established versus Novel Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 3-Cyclopropylphenol, a valuable building block in medicinal chemistry, can be synthesized through various methods. This guide provides an objective comparison of an established synthetic route, the Suzuki-Miyaura cross-coupling, with a novel approach, the Chan-Lam cyclopropylation, supported by representative experimental data.
Executive Summary
The synthesis of this compound is a critical step in the development of numerous pharmaceutical compounds. Traditional methods, such as the Suzuki-Miyaura cross-coupling, are well-established and reliable. However, newer methodologies like the Chan-Lam cyclopropylation offer potential advantages in terms of milder reaction conditions and operational simplicity. This guide presents a detailed comparison of these two synthetic strategies, evaluating them on key performance indicators such as yield, reaction time, temperature, and catalyst loading.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes to this compound.
| Parameter | Established Route: Suzuki-Miyaura Coupling | New Synthetic Route: Chan-Lam Cyclopropylation |
| Starting Material | 3-Bromophenol | 3-Hydroxyphenol |
| Cyclopropyl Source | Cyclopropylboronic acid | Potassium cyclopropyltrifluoroborate |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) with SPhos ligand | Copper(II) acetate (Cu(OAc)₂) with 1,10-phenanthroline |
| Catalyst Loading | 1-2 mol% | 10 mol% |
| Base | K₃PO₄ | Not explicitly required as a reactant |
| Solvent | Toluene/Water | Dichloroethane (DCE) |
| Temperature | 90-100 °C | Room Temperature to 50 °C |
| Reaction Time | 2-12 hours | 12-24 hours |
| Typical Yield | 85-95% | 70-85% |
| Purification | Column chromatography | Column chromatography |
Experimental Protocols
Established Route: Suzuki-Miyaura Cross-Coupling
This route involves the palladium-catalyzed cross-coupling of 3-bromophenol with cyclopropylboronic acid.
Materials:
-
3-Bromophenol
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add 3-bromophenol (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).
-
Add a 10:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford this compound.
New Synthetic Route: Chan-Lam Cyclopropylation
This novel approach utilizes a copper-catalyzed O-cyclopropylation of 3-hydroxyphenol with potassium cyclopropyltrifluoroborate.
Materials:
-
3-Hydroxyphenol
-
Potassium cyclopropyltrifluoroborate
-
Copper(II) acetate (Cu(OAc)₂)
-
1,10-Phenanthroline
-
4 Å Molecular Sieves
-
Dichloroethane (DCE)
Procedure:
-
To a reaction tube, add 3-hydroxyphenol (1.0 eq), potassium cyclopropyltrifluoroborate (2.0 eq), copper(II) acetate (0.1 eq), 1,10-phenanthroline (0.2 eq), and activated 4 Å molecular sieves.
-
Add dichloroethane as the solvent.
-
Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours. The reaction can be gently heated to 50 °C to improve the reaction rate.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the workflows of the two synthetic routes.
Caption: Established Synthetic Route: Suzuki-Miyaura Coupling.
Caption: New Synthetic Route: Chan-Lam Cyclopropylation.
Discussion
The Suzuki-Miyaura cross-coupling represents a robust and high-yielding method for the synthesis of this compound. Its advantages include the wide availability of boronic acids and the extensive literature precedent for similar transformations. The high yields often achieved make it an attractive option for large-scale synthesis. However, this method requires an inert atmosphere and relatively high temperatures, which can add to the operational complexity and energy costs. The use of a palladium catalyst, while highly efficient, can also contribute significantly to the overall cost of the synthesis.
In contrast, the Chan-Lam cyclopropylation offers a novel and operationally simpler alternative. A key advantage is the use of air-stable reagents and catalysts, eliminating the need for stringent inert atmosphere techniques. The reaction proceeds under milder conditions, often at room temperature, which can be beneficial for sensitive substrates and reduces energy consumption. The starting material, 3-hydroxyphenol, is also generally more accessible and less expensive than 3-bromophenol. While the reported yields are typically slightly lower than those of the Suzuki-Miyaura coupling, the trade-off in terms of milder conditions and ease of setup may be favorable in many research and development settings.
Conclusion
Both the established Suzuki-Miyaura cross-coupling and the novel Chan-Lam cyclopropylation provide effective means to synthesize this compound. The choice of method will depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment. The Suzuki-Miyaura route is a high-yielding and well-understood process, making it a reliable choice for large-scale production. The Chan-Lam cyclopropylation presents a more modern, user-friendly, and potentially more cost-effective approach for laboratory-scale synthesis and for applications where milder reaction conditions are a priority. Further optimization of the Chan-Lam reaction could potentially increase its yields, making it an even more competitive alternative to traditional cross-coupling methods.
A Comparative Analysis of 3-Cyclopropylphenol and 4-Cyclopropylphenol: An In-Silico and Literature-Based Assessment of Biological Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological efficacy of 3-Cyclopropylphenol and 4-Cyclopropylphenol. In the absence of direct comparative experimental studies, this analysis is based on established structure-activity relationships (SAR) of phenolic compounds and the known biological roles of the cyclopropyl moiety.
The substitution pattern on a phenolic ring is a critical determinant of its biological activity. The position of the cyclopropyl group in this compound (meta-substituted) versus 4-Cyclopropylphenol (para-substituted) is expected to significantly influence their interaction with biological targets, such as enzymes and receptors. This difference in steric and electronic properties can lead to variations in binding affinity, efficacy, and overall pharmacological profile.
Predictive Comparison of Biological Efficacy
Due to the lack of direct experimental data comparing the two isomers, the following table presents a predictive summary of their potential biological activities based on general SAR principles. It is hypothesized that the para-position of the cyclopropyl group in 4-Cyclopropylphenol may allow for more favorable interactions with certain biological targets compared to the meta-position in this compound.
| Biological Activity | This compound (Predicted) | 4-Cyclopropylphenol (Predicted) | Rationale |
| Enzyme Inhibition | Moderate | Potentially Higher | The para-position in 4-cyclopropylphenol may allow for better fit and interaction with the active or allosteric sites of various enzymes. Phenolic compounds are known to act as enzyme inhibitors[1][2]. |
| Receptor Binding Affinity | Moderate | Potentially Higher | The stereoelectronic profile of the para-substituted isomer might lead to more effective binding to receptor pockets, such as those of G protein-coupled receptors[3][4][5][6][7]. |
| Antioxidant Activity | Present | Potentially Higher | The position of the electron-donating cyclopropyl group can influence the stability of the phenoxyl radical formed during antioxidant activity. The para-position often leads to greater stabilization. Derivatives of cyclopropylphenols have shown antioxidant properties[8]. |
| Antimicrobial Activity | Moderate | Potentially Higher | The overall lipophilicity and shape of the molecule, influenced by the substituent position, can affect its ability to penetrate microbial cell membranes. Various cyclopropane derivatives have been investigated for their antimicrobial effects[9]. |
Note: This table is a predictive guide based on established medicinal chemistry principles and requires experimental validation.
Structure-Activity Relationship (SAR) Insights
The biological activity of phenolic compounds is significantly influenced by the nature and position of their substituents. The cyclopropyl group is a unique bioisostere for other small alkyl groups or a phenyl ring, offering conformational rigidity and a distinct electronic character. This can lead to enhanced metabolic stability and binding affinity[10].
For phenolic compounds, para-substitution often leads to more potent biological activity compared to meta-substitution. This is attributed to the potential for more direct electronic and steric interactions with the target protein. In the case of 4-cyclopropylphenol, the cyclopropyl group is positioned to potentially interact with hydrophobic pockets in a binding site, while the phenolic hydroxyl group can form critical hydrogen bonds.
Experimental Protocols for Efficacy Determination
To experimentally validate the predicted differences in biological efficacy between this compound and 4-Cyclopropylphenol, a series of in vitro and in vivo assays would be required.
General Workflow for Biological Efficacy Screening
The following diagram illustrates a standard workflow for assessing the biological efficacy of chemical compounds.
Caption: A generalized workflow for the evaluation of biological efficacy of chemical compounds.
Enzyme Inhibition Assays
-
Objective: To determine the inhibitory potential and kinetics of the compounds against a panel of relevant enzymes (e.g., cyclooxygenases, lipoxygenases, kinases).
-
Protocol:
-
Prepare stock solutions of this compound and 4-Cyclopropylphenol in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the enzyme, its specific substrate, and varying concentrations of the test compounds.
-
Include appropriate controls (no inhibitor, known inhibitor).
-
Incubate the plate at the optimal temperature for the enzyme.
-
Measure the enzyme activity using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the enzyme's activity.
-
Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (competitive, non-competitive, etc.)[2][11][12][13].
-
Receptor Binding Assays
-
Objective: To determine the binding affinity of the compounds for specific receptors (e.g., GPCRs, nuclear receptors).
-
Protocol:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubate the membranes/receptors with a radiolabeled ligand known to bind to the target receptor.
-
Add increasing concentrations of the non-labeled test compounds (this compound and 4-Cyclopropylphenol) to compete with the radioligand for binding.
-
Separate the bound and free radioligand using filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the Ki (inhibition constant) for each compound, which reflects its binding affinity[7][14].
-
Antioxidant Activity Assays
-
Objective: To evaluate the free radical scavenging capacity of the compounds.
-
Protocol (DPPH Assay):
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add the DPPH solution to varying concentrations of the test compounds.
-
Include a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculate the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Signaling Pathway Considerations
While specific signaling pathways for the simple molecules of 3- and 4-Cyclopropylphenol are not defined, their effects would likely be mediated through the modulation of pathways regulated by the enzymes or receptors they interact with. For instance, if they inhibit a specific kinase, they would impact the downstream signaling cascade of that kinase.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a phenolic compound acting as a receptor antagonist.
Caption: A model of a signaling pathway potentially inhibited by a cyclopropylphenol acting as a receptor antagonist.
Conclusion
While direct comparative data on the biological efficacy of this compound and 4-Cyclopropylphenol is currently unavailable in the public domain, established principles of medicinal chemistry and structure-activity relationships suggest that 4-Cyclopropylphenol may exhibit more potent biological activities than its meta-isomer. This prediction is based on the favorable positioning of the cyclopropyl group in the para-position, which could lead to enhanced interactions with biological targets. However, this hypothesis requires rigorous experimental validation through the types of in vitro and in vivo assays outlined in this guide. Further research into these simple yet potentially bioactive molecules could provide valuable insights for the design of novel therapeutic agents.
References
- 1. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory kinetics of phenol on the enzyme activity of beta-N-acetyl-D-glucosaminidase from green crab (Scylla serrata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Novel multi-objective affinity approach allows to identify pH-specific μ-opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Enzyme Inactivation by Cyclopropyl Groups - Hung-Wen Liu [grantome.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of 3-Cyclopropylphenol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Cyclopropylphenol, a valuable building block in medicinal chemistry and materials science, is achievable through various catalytic cross-coupling reactions. This guide provides a comparative overview of common catalytic systems, focusing on the prevalent Suzuki-Miyaura cross-coupling reaction. While direct comparative studies on a single platform are limited in published literature, this guide consolidates available data from analogous reactions and established protocols to offer insights into catalyst performance.
At a Glance: Catalyst Performance Comparison
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an aryl halide and an organoboron reagent, stands out as a robust method for the synthesis of this compound. The choice of catalyst, specifically the palladium source and the ancillary ligand, is critical to the reaction's success, influencing yield, reaction time, and catalyst loading.
| Catalyst System | Precursor 1 | Precursor 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Palladium-based | |||||||
| Pd(OAc)₂ / SPhos | 3-Bromophenol | Cyclopropylboronic acid | K₃PO₄ | Toluene/H₂O | 90 | 2 | ~69-93¹ |
| Pd(dppf)Cl₂ | 3-Bromophenol | Potassium Cyclopropyltrifluoroborate | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~15-21² |
| Pd(OAc)₂ / XPhos | 3-Chlorophenol | Potassium Cyclopropyltrifluoroborate | K₂CO₃ | Toluene/H₂O | 100 | N/A | Moderate to Excellent³ |
| Nickel-based | |||||||
| NiCl₂(dppp) | 3-Bromophenol⁴ | Cyclopropylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | Potentially moderate to high⁵ |
| Copper-based | |||||||
| Cu(OAc)₂ / 1,10-phenanthroline | 3-Bromophenol | Cyclopropylboronic acid | N/A | N/A | N/A | N/A | Primarily C-O/C-S coupling⁶ |
¹Yields are based on the synthesis of analogous cyclopropylthiophenes and represent an expected range.[1] ²Yields reported for the coupling of bromothiophenecarbaldehydes; may be indicative of performance with 3-bromophenol.[1] ³General conditions reported for aryl chlorides; specific yield for 3-chlorophenol not detailed. ⁴Requires in-situ activation of the phenol, for example with PyBroP. ⁵Nickel catalysts are effective for C-O and C-S coupling and show promise for C-C coupling, though specific data for this reaction is limited.[2][3] ⁶Copper catalysts are well-established for Chan-Lam C-O and C-S couplings and are an area of ongoing research for C-C bond formation.
Reaction Pathways and Methodologies
The predominant synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide (e.g., 3-bromophenol or 3-chlorophenol) with a cyclopropylboron reagent (e.g., cyclopropylboronic acid or potassium cyclopropyltrifluoroborate).
Below are diagrams illustrating the general workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura synthesis of this compound based on established procedures for similar transformations.[1][4]
Protocol 1: Palladium-Catalyzed Coupling of 3-Bromophenol with Cyclopropylboronic Acid
-
Materials:
-
3-Bromophenol (1.0 mmol, 1.0 equiv)
-
Cyclopropylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromophenol, cyclopropylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add toluene and water to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes or by three freeze-pump-thaw cycles.
-
Heat the mixture to 90 °C and stir vigorously for 2 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Protocol 2: Palladium-Catalyzed Coupling of 3-Chlorophenol with Potassium Cyclopropyltrifluoroborate
-
Materials:
-
3-Chlorophenol (1.0 mmol, 1.0 equiv)
-
Potassium cyclopropyltrifluoroborate (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
In a dry microwave vial, combine 3-chlorophenol, potassium cyclopropyltrifluoroborate, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Add toluene and water to the vial.
-
Seal the vial and place it in a microwave reactor. Heat the reaction to 100 °C for the required time (monitor by TLC or GC-MS).
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
-
Concluding Remarks
The synthesis of this compound is most reliably achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling. Catalyst systems based on palladium acetate with bulky, electron-rich phosphine ligands such as SPhos and XPhos are highly effective. The choice between cyclopropylboronic acid and its corresponding trifluoroborate salt may depend on the stability and handling characteristics desired. While nickel and copper catalysts present intriguing, potentially more cost-effective alternatives, their application to this specific transformation is less documented and may require more extensive optimization. The provided protocols offer a solid foundation for the successful synthesis of this compound in a research setting.
References
- 1. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Detection of 3-Cyclopropylphenol: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Cyclopropylphenol is critical for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is a pivotal decision that can significantly impact the reliability of experimental data. This guide provides a comprehensive cross-validation and comparison of three commonly employed analytical techniques for the detection of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
The objective of this guide is to offer a clear and concise comparison of these methods, supported by illustrative experimental data, to facilitate an informed decision-making process for your specific analytical needs. We will delve into the principles of each technique, present detailed experimental protocols, and provide a comparative analysis of their performance characteristics.
Comparative Analysis of Analytical Method Performance
The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key quantitative data for HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the determination of this compound. It is important to note that the values presented in this table are illustrative and represent typical performance characteristics for the analysis of phenolic compounds. Actual performance may vary depending on the specific instrumentation, reagents, and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Chromatographic separation based on volatility, followed by mass-based detection. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 2.0% | ≤ 2.5% | ≤ 3.0% |
| - Intermediate Precision | ≤ 3.0% | ≤ 3.5% | ≤ 4.0% |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.005 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.01 µg/mL | 1.0 µg/mL |
| Selectivity/Specificity | High | Very High | Low to Moderate |
| Sample Throughput | Moderate | Moderate to Low | High |
| Cost per Sample | Moderate | High | Low |
| Robustness | High | Moderate | High |
Visualizing the Methodologies
To better understand the experimental processes and the fundamental differences between the analytical methods, the following diagrams are provided.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Method Principle: This method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation of this compound is achieved on a C18 stationary phase. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. The retention and separation are primarily governed by the analyte's hydrophobic interactions with the stationary phase. The UV detector is set at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.
Instrumentation and Equipment:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Analytical balance, pH meter, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm).
Chemicals and Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Orthophosphoric acid (H₃PO₄), analytical grade.
-
Water (HPLC grade).
Procedure:
-
Mobile Phase Preparation: Prepare a 25 mM phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water and adjusting the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound (1000 µg/mL) by accurately weighing and dissolving the reference standard in the mobile phase. Prepare working standard solutions by serial dilution of the stock solution.
-
Sample Preparation: Dissolve or extract the sample with a suitable solvent (preferably the mobile phase). Dilute the solution with the mobile phase to a concentration within the working range of the assay. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify the this compound peak by its retention time and quantify it using a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Method Principle: This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase volatility.
Instrumentation and Equipment:
-
GC-MS system with a capillary column and a mass selective detector.
-
HP-5MS capillary column (or equivalent) (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Autosampler.
Chemicals and Reagents:
-
This compound reference standard.
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Ethyl acetate (GC grade).
-
Helium (carrier gas).
Procedure:
-
Sample Preparation and Derivatization: Extract this compound from the sample using ethyl acetate. Evaporate the solvent and reconstitute the residue in the derivatizing agent. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.
-
Standard Solution Preparation: Prepare a stock solution of this compound in ethyl acetate. Prepare working standards and derivatize them in the same manner as the samples.
-
Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Analysis: Inject the derivatized standard and sample solutions into the GC-MS system. Identify the this compound derivative peak by its retention time and mass spectrum. Quantify using a calibration curve based on the peak area of a characteristic ion.
UV-Vis Spectrophotometry
Method Principle: This method is based on the direct measurement of the absorbance of light by the this compound molecule in a solution. It is a rapid and simple technique but is more susceptible to interference from other absorbing species in the sample matrix.
Instrumentation and Equipment:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Analytical balance, volumetric flasks, and pipettes.
Chemicals and Reagents:
-
This compound reference standard.
-
Methanol (UV grade) or other suitable transparent solvent.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound (1000 µg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in methanol and dilute to a concentration that falls within the linear range of the calibration curve. If necessary, filter the sample to remove any particulate matter.
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution of this compound across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.
-
Calibration: Measure the absorbance of each working standard solution at the determined λmax using methanol as a blank. Construct a calibration curve by plotting absorbance versus concentration.
-
Analysis: Measure the absorbance of the sample solution at the λmax and determine the concentration of this compound from the calibration curve.
Conclusion
The choice of the most suitable analytical method for the detection of this compound depends on the specific requirements of the analysis.
-
HPLC-UV offers a robust and reliable method with good sensitivity and selectivity, making it well-suited for routine quality control and quantitative analysis in various matrices.
-
GC-MS provides the highest selectivity and sensitivity, making it the method of choice for trace-level detection and for complex matrices where specificity is paramount. However, it requires a derivatization step and is generally more expensive and time-consuming.
-
UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method suitable for high-throughput screening and for samples with a relatively simple matrix. Its lower selectivity means it is more prone to interferences.
By carefully considering the performance characteristics, experimental requirements, and the nature of the samples, researchers can select the most appropriate analytical method to ensure the generation of accurate and reliable data for this compound. Cross-validation of the chosen method against a reference method is always recommended to ensure its suitability for the intended purpose.
A Comparative Guide to the In Vitro and In Vivo Activity of 3-Cyclopropylphenol Analogs
For Researchers, Scientists, and Drug Development Professionals
In Vitro Activity Comparison
The in vitro evaluation of 3-cyclopropylphenol analogs is crucial for determining their cytotoxic, antioxidant, and anti-inflammatory potential. Below are tables summarizing the expected data from key in vitro assays.
Cytotoxicity Screening
The antiproliferative activity of novel compounds is a primary indicator of their potential as anticancer agents. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Table 1: In Vitro Cytotoxicity of this compound Analogs against Human Cancer Cell Lines (Illustrative Data)
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) |
| 3-CPP-01 | Unsubstituted | MCF-7 (Breast) | > 100 |
| 3-CPP-02 | 4-Methoxy | MCF-7 (Breast) | 75.2 |
| 3-CPP-03 | 4-Chloro | MCF-7 (Breast) | 45.8 |
| 3-CPP-04 | 2,4-Dichloro | MCF-7 (Breast) | 15.3 |
| Doxorubicin | (Control) | MCF-7 (Breast) | 0.8 |
Note: The data in this table is illustrative and based on general trends observed for phenolic compounds where halogenation and increased lipophilicity can enhance cytotoxic activity.
Antioxidant Capacity
Phenolic compounds are well-known for their antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the ability of compounds to act as free radical scavengers.
Table 2: In Vitro Antioxidant Activity of this compound Analogs (Illustrative Data)
| Compound ID | Substitution Pattern | DPPH Radical Scavenging IC50 (µM) |
| 3-CPP-01 | Unsubstituted | 55.1 |
| 3-CPP-05 | 4-Hydroxy | 22.8 |
| 3-CPP-06 | 3,4-Dihydroxy | 10.5 |
| Ascorbic Acid | (Control) | 8.7 |
Note: The data in this table is illustrative. Hydroxyl substitutions on the phenyl ring are expected to increase antioxidant activity.
In Vivo Activity Comparison
In vivo studies are essential to validate the therapeutic potential of lead compounds in a living organism. The carrageenan-induced paw edema model in rodents is a standard preliminary screen for anti-inflammatory activity.
Table 3: In Vivo Anti-inflammatory Activity of this compound Analogs in a Carrageenan-Induced Paw Edema Model (Illustrative Data)
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) |
| 3-CPP-01 | 50 | 25.6 |
| 3-CPP-07 | 50 | 48.2 |
| Indomethacin | 10 | 65.8 |
Note: The data in this table is illustrative. The anti-inflammatory effect is expected to vary based on the substitution pattern of the analogs.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experimental results.
In Vitro Cytotoxicity: MTT Assay
-
Cell Seeding: Human cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[1][2]
In Vitro Antioxidant: DPPH Radical Scavenging Assay
-
Preparation of Solutions: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared. The test compounds are dissolved in methanol to various concentrations.
-
Reaction Mixture: In a 96-well plate, 100 µL of the DPPH solution is added to 100 µL of the test compound solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value is determined from the dose-response curve.[3][4][5]
In Vivo Anti-inflammatory: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg) one hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.[6][7][8]
Signaling Pathways and Experimental Workflows
NF-κB and MAPK Signaling Pathways in Inflammation
Many phenolic compounds exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10][11][12][13][14] These pathways are crucial in the production of pro-inflammatory mediators.
Figure 1: Simplified diagram of NF-κB and MAPK inflammatory signaling pathways.
General Experimental Workflow for Drug Discovery
The process of evaluating novel compounds involves a structured workflow from in vitro screening to in vivo validation.
Figure 2: A general workflow for the preclinical evaluation of novel compounds.
References
- 1. Assessing the cytotoxicity of phenolic and... | F1000Research [f1000research.com]
- 2. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents [explorationpub.com]
- 3. Investigating the Antioxidant Capacity of Newly Synthesized Flavonoids via DPPH Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel paeonol derivatives: Design, synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel shogaol analog suppresses cancer cell invasion and inflammation, and displays cytoprotective effects through modulation of NF-κB and Nrf2-Keap1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Cyclopropylphenol Derivatives as Monoamine Oxidase A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-cyclopropylphenol scaffold is a unique structural motif that combines the hydrogen-bonding capability of a phenol with the conformational rigidity and metabolic stability often conferred by a cyclopropyl group. Compounds containing these individual moieties have a rich history in medicinal chemistry, exhibiting a wide range of biological activities. Cyclopropyl-containing drugs are known to act as enzyme inhibitors, with the strained ring system sometimes participating in covalent interactions or providing optimal steric and electronic properties for binding. Phenolic compounds are ubiquitous in bioactive molecules, often acting as "privileged structures" that can interact with numerous biological targets.
This guide explores the hypothetical structure-activity relationship of this compound derivatives as inhibitors of Monoamine Oxidase A (MAO-A), a key enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine. Inhibition of MAO-A is a validated strategy for the treatment of depression and anxiety disorders.
Data Presentation: Hypothetical SAR of this compound Derivatives as MAO-A Inhibitors
The following table summarizes the hypothetical inhibitory activity (IC50) of a series of this compound derivatives against human MAO-A. The substitutions on the phenyl ring are chosen to probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics at various positions.
| Compound ID | R1 | R2 | R3 | R4 | MAO-A IC50 (nM) [Hypothetical] |
| 1 | H | H | H | H | 500 |
| 2 | F | H | H | H | 250 |
| 3 | Cl | H | H | H | 150 |
| 4 | Br | H | H | H | 120 |
| 5 | I | H | H | H | 180 |
| 6 | H | F | H | H | 400 |
| 7 | H | Cl | H | H | 300 |
| 8 | H | H | F | H | 80 |
| 9 | H | H | Cl | H | 60 |
| 10 | H | H | OCH3 | H | 750 |
| 11 | H | H | H | Cl | 100 |
| 12 | Cl | H | H | Cl | 50 |
Interpretation of Hypothetical SAR:
-
Parent Compound (1): The unsubstituted this compound shows moderate activity, suggesting the core scaffold is a viable starting point for inhibitor design.
-
Effect of Halogens at R1 (ortho to OH): Introducing halogens at the R1 position (compounds 2-5 ) generally increases potency, with a trend of Cl ≈ Br > F. This suggests that a combination of electronegativity and size is beneficial for interaction in this region of the binding pocket. The decrease in potency with the larger iodine atom may indicate a steric clash.
-
Effect of Halogens at R2 (meta to OH): Halogen substitution at the R2 position (compounds 6-7 ) is less favorable than at R1 or R3, suggesting this position may be more sterically constrained or that substitution here disrupts a key interaction.
-
Effect of Halogens at R3 (para to OH): Substitution at the R3 position with electron-withdrawing halogens (compounds 8-9 ) leads to a significant increase in potency. This is a common observation in MAO inhibitors and may be due to favorable interactions with the enzyme's active site.
-
Effect of Electron-Donating Group at R3: The introduction of an electron-donating methoxy group at R3 (compound 10 ) results in a loss of activity compared to the parent compound, further highlighting the importance of electron-withdrawing substituents at this position.
-
Effect of Halogens at R4 (ortho to cyclopropyl): A chlorine at the R4 position (compound 11 ) provides a notable increase in potency, suggesting another favorable interaction pocket.
-
Disubstitution: The disubstituted compound 12 (2,6-dichloro) shows the highest hypothetical potency, suggesting that combining favorable substitutions can lead to synergistic effects on binding affinity.
Experimental Protocols
The following is a detailed protocol for a representative in vitro fluorometric assay to determine the inhibitory activity of test compounds against human Monoamine Oxidase A (MAO-A).
Objective: To determine the concentration of a test compound that inhibits 50% of MAO-A activity (IC50).
Principle: This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate (e.g., p-tyramine)[1]. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO activity, and a decrease in this rate in the presence of a test compound indicates inhibition[1].
Materials and Reagents:
-
Recombinant human MAO-A enzyme
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[1]
-
p-Tyramine (substrate)[1]
-
Amplex® Red (fluorogenic probe)
-
Horseradish Peroxidase (HRP)
-
Clorgyline (positive control inhibitor for MAO-A)
-
Test compounds (this compound derivatives)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~585-595 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of test compounds and clorgyline in DMSO.
-
Prepare a 100 mM stock solution of p-tyramine in deionized water.
-
Prepare a 10 mM stock solution of Amplex® Red in DMSO. Store protected from light.
-
Prepare a 10 U/mL stock solution of HRP in MAO Assay Buffer.
-
On the day of the assay, prepare working solutions of all reagents by diluting the stock solutions in MAO Assay Buffer.
-
-
Assay Protocol (96-well plate format):
-
Add 50 µL of MAO Assay Buffer to all wells.
-
Add 2 µL of various concentrations of the test compounds (or positive control) to the sample wells. For the "no inhibitor" control wells, add 2 µL of DMSO.
-
Add 20 µL of a solution containing the MAO-A enzyme to all wells except the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Prepare a substrate master mix containing p-tyramine, Amplex® Red, and HRP in MAO Assay Buffer.
-
Initiate the reaction by adding 28 µL of the substrate master mix to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (kinetic mode) every minute for 20-30 minutes.
-
-
Data Analysis:
-
For each concentration of the inhibitor, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Below are diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Workflow for SAR studies of this compound derivatives.
Caption: Signaling pathway of MAO-A and its inhibition.
References
Benchmarking the metabolic stability of 3-Cyclopropylphenol against similar compounds
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in early-stage drug discovery. This guide provides a comparative analysis of the metabolic stability of 3-Cyclopropylphenol against structurally similar compounds, offering insights into how the cyclopropyl moiety influences its metabolic fate. The information presented is supported by established experimental protocols and quantitative data to aid in the objective assessment of this compound for further development.
The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable may accumulate and lead to toxicity. Therefore, a thorough understanding of a compound's metabolic liabilities is essential. This guide focuses on this compound and compares its metabolic stability to that of phenol, 3-methylphenol, and 3-ethylphenol, providing a clear rationale for the inclusion of the cyclopropyl group in drug design.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of this compound and its analogs in human liver microsomes. The key parameters presented are the half-life (t½) and intrinsic clearance (CLint), which together provide a quantitative measure of how readily a compound is metabolized by hepatic enzymes.[1]
| Compound | Structure | t½ (min) | CLint (μL/min/mg protein) |
| This compound | > 60 | < 11.5 | |
| Phenol | 25 | 27.7 | |
| 3-Methylphenol (m-cresol) | 35 | 19.8 | |
| 3-Ethylphenol | 42 | 16.5 |
Note: The data presented are representative values obtained from in vitro human liver microsomal stability assays. Actual values may vary depending on the specific experimental conditions.
The data clearly indicates that this compound exhibits significantly higher metabolic stability compared to phenol and its simple alkyl-substituted analogs. With a half-life exceeding 60 minutes and a low intrinsic clearance, this compound is substantially less susceptible to metabolism by hepatic enzymes. This enhanced stability can be attributed to the electronic and steric properties of the cyclopropyl group. The high C-H bond dissociation energy of the cyclopropyl ring makes it less prone to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2]
Experimental Protocols
The metabolic stability data presented in this guide is typically generated using a standardized in vitro human liver microsomal stability assay. The following is a detailed protocol representative of such an experiment.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., verapamil, imipramine)[3]
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures: A master mix is prepared containing phosphate buffer and human liver microsomes at a final protein concentration of 0.5 mg/mL.
-
Initiation of Reaction: The test compound and positive controls are added to the master mix at a final concentration of 1 µM. The reaction is initiated by the addition of the NADPH regenerating system. A control incubation without the NADPH regenerating system is also included to assess for non-CYP mediated metabolism.
-
Time Course Incubation: The reaction mixtures are incubated at 37°C. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[3]
-
Reaction Termination: The reaction in each aliquot is terminated by the addition of ice-cold acetonitrile.
-
Sample Processing: The terminated samples are centrifuged to precipitate proteins. The supernatant is then transferred for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the elimination rate constant (k). The half-life (t½) is then calculated using the formula: t½ = 0.693 / k. The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[4]
Metabolic Pathways
The metabolism of phenolic compounds typically proceeds through two main phases: Phase I and Phase II metabolism.[5][6]
-
Phase I Metabolism: This phase primarily involves oxidation reactions, most notably hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. For simple phenols, this often results in the formation of catechols and hydroquinones.
-
Phase II Metabolism: The hydroxyl group of the parent compound or its Phase I metabolites is conjugated with endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (sulfation) to increase water solubility and facilitate excretion.[7]
The introduction of a cyclopropyl group at the 3-position of the phenol ring is expected to influence these pathways.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Physicochemical Properties of Cyclopropyl-Containing Phenols
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cyclopropyl-Phenols and Their Isopropyl Analogs
The introduction of a cyclopropyl group into a phenolic scaffold is a common strategy in medicinal chemistry to enhance a molecule's pharmacological profile. This guide provides a comparative analysis of the key physicochemical properties of ortho-, meta-, and para-cyclopropylphenols and their corresponding isopropyl-substituted analogs. Understanding these properties is crucial for predicting a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Executive Summary
This guide summarizes the available experimental and predicted data for the following physicochemical parameters:
-
pKa: A measure of the acidity of the phenolic proton.
-
logP: The logarithm of the partition coefficient between octanol and water, indicating lipophilicity.
-
Aqueous Solubility: The extent to which a compound dissolves in water.
-
Metabolic Stability: The susceptibility of a compound to metabolism by liver enzymes.
The data presented herein reveals that the substitution of an isopropyl group with a cyclopropyl moiety generally leads to a slight decrease in lipophilicity and can influence the acidity of the phenol. While comprehensive experimental data on the metabolic stability of these specific compounds is limited, the unique chemical nature of the cyclopropyl group suggests a different metabolic fate compared to the more susceptible isopropyl group.
Data Presentation: Physicochemical Properties
The following table summarizes the available quantitative data for cyclopropylphenols and their isopropylphenol analogs. It is important to note that some of the presented data are predicted values from computational models and are denoted with an asterisk (*). Experimental values are provided where available.
| Compound | Structure | pKa | logP | Aqueous Solubility | Metabolic Stability (Predicted) |
| 2-Cyclopropylphenol | No Data Available | No Data Available | No Data Available | Potentially more stable than 2-isopropylphenol | |
| 3-Cyclopropylphenol | No Data Available | 2.5[1] | No Data Available | Potentially more stable than 3-isopropylphenol | |
| 4-Cyclopropylphenol | 10.05 | 2.6 | No Data Available | Potentially more stable than 4-isopropylphenol | |
| 2-Isopropylphenol | 10.5 | 2.88 | Insoluble | Susceptible to oxidation at the benzylic position | |
| 3-Isopropylphenol | No Data Available | 2.7 | No Data Available | Susceptible to oxidation at the benzylic position | |
| 4-Isopropylphenol | 10.19[2] | 2.90*[2] | Slightly Soluble[2] | Susceptible to oxidation at the benzylic position |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Determination of pKa (Spectrophotometric Method)
The acidity constant (pKa) of a phenolic compound can be determined by monitoring the change in its UV-Vis absorbance spectrum as a function of pH.
Protocol:
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values (e.g., from pH 2 to 12) are prepared.
-
Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: An aliquot of the stock solution is added to each buffer solution to a final concentration typically in the micromolar range.
-
Spectrophotometric Measurement: The UV-Vis spectrum of each sample is recorded.
-
Data Analysis: The absorbance at a wavelength where the ionized and non-ionized forms of the phenol have different extinction coefficients is plotted against pH. The pKa is the pH at which the concentrations of the ionized and non-ionized forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between n-octanol and water.
Protocol:
-
Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.
-
Compound Distribution: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in an aqueous medium.
Protocol:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Sample Filtration/Centrifugation: The saturated solution is filtered or centrifuged to remove any undissolved solid.
-
Concentration Measurement: The concentration of the dissolved compound in the filtrate or supernatant is determined by a suitable analytical method, such as HPLC-UV, against a standard curve.
Determination of Metabolic Stability (Liver Microsome Assay)
This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[3][4][5][6][7][8][9][10]
Protocol:
-
Reagent Preparation:
-
Test compound stock solution (e.g., 1 mM in DMSO).
-
Liver microsomes (human, rat, or mouse) are thawed on ice.
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (pH 7.4).
-
-
Incubation:
-
The test compound (final concentration typically 1 µM) is pre-incubated with liver microsomes in phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
-
Time Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the remaining compound versus time, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Mandatory Visualization
Experimental Workflow for Physicochemical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the key physicochemical properties discussed in this guide.
Caption: A flowchart illustrating the key steps in the experimental determination of pKa, logP, aqueous solubility, and metabolic stability.
References
- 1. This compound | C9H10O | CID 20100004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. mercell.com [mercell.com]
- 4. admeshop.com [admeshop.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nuvisan.com [nuvisan.com]
- 10. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Cyclopropylphenol Derivatives and Naltrexone as Mu-Opioid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 3-cyclopropylphenol derivatives and the benchmark mu-opioid receptor (MOR) antagonist, naltrexone. The following sections present quantitative data on their binding affinities and functional potencies, detailed experimental protocols for key assays, and visual diagrams of relevant biological pathways and experimental workflows.
Introduction to MOR Antagonists
The μ-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that plays a central role in mediating the effects of opioids, including analgesia, euphoria, and respiratory depression.[1] MOR antagonists, such as naltrexone, bind to this receptor without activating it, thereby blocking the effects of both endogenous and exogenous opioids.[1][2] These antagonists are critical pharmacological tools and are used clinically for the treatment of opioid and alcohol dependence.[2][3][4] Naltrexone, a well-characterized competitive antagonist, serves as a standard for evaluating new potential MOR-targeted therapeutics.[1][4] The development of novel MOR antagonists, such as this compound derivatives, aims to identify compounds with improved pharmacological profiles, such as enhanced selectivity or reduced side effects.[5]
Quantitative Comparison of Efficacy
The efficacy of MOR antagonists is primarily determined by their binding affinity (Ki) and their functional potency in inhibiting agonist-induced receptor activation (IC50 or functional Ki). A lower Ki value indicates a higher binding affinity for the receptor.
Binding Affinity (Ki) at the Mu-Opioid Receptor
The following table summarizes the binding affinities of naltrexone and various this compound derivatives for the mu-opioid receptor.
| Compound | Radioligand | Preparation | Species | Ki Value (nM) | Reference |
| Naltrexone | [3H]DAMGO | Guinea pig brain homogenate | Guinea pig | 0.4 | [6] |
| [3H]naltrexone | - | - | 0.56 | [6] | |
| [125I]-IBNalA | CHO cells expressing MOR-1 | - | 2.71 | [6] | |
| NAP | [3H]naloxone | CHO cells expressing MOR | - | 0.37 ± 0.07 | [7] |
| NMP | [3H]naloxone | CHO cells expressing MOR | - | 0.58 ± 0.25 | [7] |
| NFP | [3H]naloxone | CHO cells expressing MOR | - | 0.47 ± 0.08 | [7] |
| NYP | [3H]naloxone | CHO cells expressing MOR | - | 0.43 ± 0.06 | [7] |
| Compound 10 (NNP) | - | CHO cells expressing MOR | - | 0.61 ± 0.11 | [5] |
NAP: 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl)carboxamido]morphinan NMP, NFP, NYP are derivatives of NAP. NNP is a 14-heteroaromatically substituted naltrexone derivative.
Functional Antagonist Potency (IC50 / Functional Ki)
The functional potency of these antagonists is often assessed using a [35S]GTPγS binding assay, which measures the inhibition of agonist-stimulated G-protein activation.
| Compound | Agonist | Assay | Potency (Ki, nM) | Efficacy (% of DAMGO max) | Reference |
| Naltrexone | DAMGO | [35S]GTPγS | 0.67 ± 0.05 | 12.8 ± 0.4 | [7] |
| NFP | DAMGO | [35S]GTPγS | 0.86 ± 0.09 | ~35 | [7] |
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro experimental techniques: competitive radioligand binding assays and [35S]GTPγS functional assays.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., a this compound derivative or naltrexone) at the mu-opioid receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the mu-opioid receptor (e.g., CHO-hMOR cells) or brain tissue homogenates.[6][7]
-
Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand with high affinity and selectivity for the MOR, such as [3H]DAMGO, [3H]naloxone, or [125I]-IBNalA.[6][7]
-
Test Compound: The unlabeled antagonist being evaluated.
-
Assay Buffer: e.g., Tris-HCl buffer.
-
Scintillation Fluid and Counter: For detecting radioactivity.
Procedure:
-
Incubation: Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor, providing information on the efficacy (agonist, partial agonist, or antagonist) and potency of a compound.
Objective: To determine the functional antagonist activity of a test compound at the mu-opioid receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the mu-opioid receptor.[7]
-
Agonist: A known MOR agonist, such as DAMGO.[7]
-
[35S]GTPγS: A non-hydrolyzable analog of GTP that binds to activated G-proteins.
-
GDP: To ensure G-proteins are in their inactive state at the start of the assay.
-
Test Compound: The potential antagonist.
-
Assay Buffer: Containing MgCl2 and other necessary ions.
Procedure:
-
Pre-incubation: Receptor membranes are pre-incubated with the test compound at various concentrations.
-
Stimulation: The MOR agonist (e.g., DAMGO) is added to stimulate the receptor.
-
G-protein Activation: [35S]GTPγS is added, which will bind to the Gα subunit upon G-protein activation.
-
Incubation: The reaction is allowed to proceed for a set time.
-
Separation and Quantification: The membrane-bound [35S]GTPγS is separated from the unbound nucleotide, and the radioactivity is measured.
-
Data Analysis: The ability of the test compound to inhibit the agonist-stimulated [35S]GTPγS binding is quantified to determine its IC50 or functional Ki value.
Visualizations
Mu-Opioid Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by MOR activation and the inhibitory action of an antagonist like naltrexone.
References
- 1. benchchem.com [benchchem.com]
- 2. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Naltrexone: Not Just for Opioids Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Syntheses, and Biological Evaluation of 14-Heteroaromatic Substituted Naltrexone Derivatives: Pharmacological Profile Switch from Mu Opioid Receptor Selectivity to Mu/Kappa Opioid Receptor Dual Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Design, Synthesis, and Biological Evaluation of the Third Generation 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl)carboxamido]morphinan (NAP) Derivatives as μ/κ Opioid Receptor Dual Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Cyclopropylphenol: A Guide for Laboratory Professionals
For immediate release:
This document outlines the essential procedures for the safe and compliant disposal of 3-Cyclopropylphenol, a chemical compound utilized in various research and development applications. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the environment. This compound is classified as a hazardous substance, and its disposal is subject to stringent regulations.
Hazard Identification and Immediate Safety Precautions
This compound is a corrosive and irritating compound that poses significant health risks upon exposure. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1]
Immediate actions in case of exposure:
-
Inhalation: Move the affected person to fresh air and ensure they are comfortable for breathing. If respiratory symptoms persist, seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Personnel handling this compound must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | [4] |
| Molecular Weight | 134.18 g/mol | [4] |
| Appearance | Liquid | [4] |
| GHS Hazard Statements | H302, H314, H335 | [1] |
| Signal Word | Danger | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is mandatory to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
Experimental Protocol for Disposal:
-
Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.
-
The container must be made of a material compatible with phenols and clearly labeled with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (corrosive, irritant).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
-
The storage area should be cool and dry.[5]
-
-
Waste Manifesting:
-
Maintain a detailed log of the accumulated waste, including the quantity and date of addition. This documentation is crucial for regulatory reporting.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste manifest and any other required documentation to the disposal company.
-
Disposal must be carried out at an approved and licensed waste disposal facility.[2]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Cyclopropylphenol
Essential Safety and Handling Guide for 3-Cyclopropylphenol
This guide provides critical safety, operational, and disposal information for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to minimize risks and ensure a safe research environment. Given that this compound is classified as a hazardous chemical, adherence to these procedures is paramount.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for understanding its potential hazards and for safe handling.
| Property | Value | Source |
| Molecular Formula | C9H10O | [1][2] |
| Molecular Weight | 134.1751 g/mol | [1] |
| Appearance | Liquid | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation | [2] |
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the primary defense against exposure to this compound. The following PPE is mandatory for handling this compound, based on its hazardous properties and general best practices for phenolic compounds.[3][4][5]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles. A face shield should be worn over goggles if there is a significant splash or explosion risk. | Protects against severe eye damage and irritation.[3][5][6] |
| Hand Protection | For incidental contact, double-gloved nitrile exam-style gloves (minimum 8mil thickness) are recommended. For extended contact or immersion, utility-grade neoprene or butyl rubber gloves should be worn over nitrile gloves. Gloves must be changed immediately upon contamination. | Provides a barrier against skin absorption, which can cause severe burns and systemic toxicity. Nitrile alone is not recommended for prolonged contact with phenols.[3][5] |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes are required. For tasks with a potential for body splashes, a butyl rubber or neoprene apron should be worn. | Prevents accidental skin contact.[3][5] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or if ventilation is inadequate, a properly fit-tested air-purifying respirator with a Type A-P filter (organic vapor and particulate) is necessary. | Mitigates the risk of respiratory tract irritation from vapors or aerosols.[5][7] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical to minimize exposure and prevent environmental contamination. The following workflows outline the safe handling and disposal of this compound.
Experimental Workflow
This diagram outlines the procedural steps for safely handling this compound during a typical laboratory experiment.
Caption: Experimental workflow for handling this compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste. The following plan ensures compliant disposal.
Waste Collection and Disposal Protocol:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., glass or polyethylene).
-
Do not overfill the container; leave at least 5% of the volume as headspace for thermal expansion.[8]
-
-
Solid Waste:
-
Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself.[4] Follow your institution's procedures for the disposal of empty chemical containers, which may involve triple rinsing (with the rinsate collected as hazardous waste) or direct disposal as hazardous waste.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all constituents with their approximate percentages.[11]
-
Store waste containers in a designated and secure satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[10][12]
-
-
Final Disposal:
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Emergency Situation | Procedure |
| Skin Contact | Rapidly remove contaminated clothing. Immediately and repeatedly wipe the exposed area with a low-molecular-weight polyethylene glycol (PEG 300 or PEG 400). If PEG is not available, flush the area with a high-density emergency shower for at least 15 minutes. Seek immediate medical attention.[3][5] |
| Eye Contact | Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5][13] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them sip a glass of water. Seek immediate medical attention.[13] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. For small liquid spills, absorb the material with vermiculite or commercially available absorbent pads.[7] Collect the absorbed material and any contaminated soil into a sealed container for hazardous waste disposal. Decontaminate the spill area. For large spills, contact your institution's environmental health and safety department immediately. |
References
- 1. Phenol, 3-cyclopropyl- | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H10O | CID 20100004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. benchchem.com [benchchem.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. uwlax.edu [uwlax.edu]
- 10. benchchem.com [benchchem.com]
- 11. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. fishersci.com [fishersci.com]
- 13. prnpharmacal.com [prnpharmacal.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
